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Core Science & Biosynthesis

Foundational

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol CAS number

Technical Whitepaper: Synthesis, Properties, and Applications of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol Executive Summary & Chemical Identity (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1871985-48-6) is a highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Properties, and Applications of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Executive Summary & Chemical Identity

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1871985-48-6) is a highly functionalized, halogenated pyrazole building block widely utilized in advanced medicinal chemistry and oncology drug discovery[1]. Its unique structural topology—featuring a primary alcohol, an N-methyl pyrazole core, and a highly reactive iodine atom at the 5-position—makes it an exceptionally versatile intermediate for synthesizing complex heteroaromatic macrocycles[2].

By providing both an electrophilic handle (C-I bond) and a nucleophilic handle (hydroxymethyl group), this compound enables orthogonal functionalization, a critical requirement in modern structure-based drug design.

Table 1: Physicochemical & Structural Properties

PropertyValue
Chemical Name (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol
CAS Number 1871985-48-6[1]
Molecular Formula C5H7IN2O[1]
Molecular Weight 238.03 g/mol
Appearance Light-yellow solid[2]
Storage Conditions 2-8 °C, inert atmosphere, protected from light[1]
Mass Spectrometry LC/MS ESI (m/z): 239 [M+H]+[2]

Synthetic Methodologies & Mechanistic Pathways

The most reliable and scalable synthetic route to (5-iodo-1-methyl-1H-pyrazol-4-yl)methanol involves the chemoselective reduction of its aldehyde precursor, 5-iodo-1-methyl-1H-pyrazole-4-carbaldehyde[2].

Experimental Protocol: Chemoselective Reduction

This protocol is designed as a self-validating system to ensure high yield and purity.

Reagents:

  • 5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Initiation: Dissolve 5-iodo-1-methyl-1H-pyrazole-4-carbaldehyde in anhydrous methanol and cool the reaction vessel to 0 °C using an ice bath.

  • Reduction: Add NaBH₄ portion-wise over 15 minutes. Causality: NaBH₄ is explicitly chosen over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ carries a high risk of hydrodehalogenation (cleaving the sensitive C-I bond). NaBH₄ ensures strictly chemoselective reduction of the carbonyl group. The 0 °C temperature mitigates the exothermic release of hydrogen gas and prevents thermal degradation.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (UV 254 nm). The reaction is deemed complete only when the aldehyde starting material is entirely consumed and LC/MS confirms the emergence of the target mass ion (m/z: 239 [M+H]+)[2].

  • Quenching & Workup: Quench the reaction carefully with water or saturated NH₄Cl solution to neutralize excess hydride. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (eluting with 5% MeOH in DCM) to afford the product as a light-yellow solid (Yield: ~41%)[2].

Synthesis A 5-Iodo-1-methyl-1H- pyrazole-4-carbaldehyde B NaBH4, MeOH 0 °C to RT, 1-2h A->B Chemoselective Reduction C Quench (H2O/NH4Cl) & Extract (DCM) B->C Workup & Validation D (5-Iodo-1-methyl-1H- pyrazol-4-yl)methanol C->D Silica Gel Purification

Fig 1. Synthetic workflow for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol via selective aldehyde reduction.

Applications in Medicinal Chemistry & Drug Development

In modern oncology drug development, (5-iodo-1-methyl-1H-pyrazol-4-yl)methanol serves as a critical linchpin in the synthesis of heteroaromatic macrocyclic ethers[2]. These macrocycles are potent, targeted inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 , which are validated oncogenic drivers in Non-Small Cell Lung Cancer (NSCLC)[2].

Mechanistic Role in Macrocyclization

The dual-functional nature of the molecule allows for a highly orchestrated, two-step macrocyclization sequence:

  • C-I Bond Activation (Suzuki-Miyaura Cross-Coupling): The iodine atom at the C5 position acts as an excellent electrophile. The relatively weak C-I bond facilitates rapid oxidative addition by Palladium(0) catalysts. In a standard protocol, the pyrazole alcohol is reacted with an arylboronic acid—such as (4-fluoro-2-formylphenyl)boronic acid—in the presence of Pd(dppf)Cl₂ and Na₂CO₃ at 80 °C[2].

  • -OH Functionalization (Etherification): Following the cross-coupling, the C4 hydroxymethyl group provides a nucleophilic oxygen handle. This primary alcohol can undergo intramolecular etherification (often via Mitsunobu conditions or after conversion to a mesylate/halide leaving group) to close the macrocyclic ring, locking the molecule into its bioactive conformation[2].

DrugDiscovery SM (5-Iodo-1-methyl-1H- pyrazol-4-yl)methanol CrossCoupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) SM->CrossCoupling C5 Electrophilic Handle Etherification Intramolecular Etherification (via 4-hydroxymethyl) SM->Etherification C4 Nucleophilic Handle Target Heteroaromatic Macrocyclic Ethers (ALK / ROS1 Inhibitors) CrossCoupling->Target Arylation Etherification->Target Ring Closure Disease Non-Small Cell Lung Cancer (NSCLC) Treatment Target->Disease Targeted Kinase Inhibition

Fig 2. Downstream application of the pyrazole intermediate in ALK/ROS1 inhibitor development.

Handling, Storage, and Safety Protocols

To maintain the chemical integrity of (5-iodo-1-methyl-1H-pyrazol-4-yl)methanol, strict environmental controls must be observed:

  • Storage: The compound must be stored at 2-8 °C under an inert atmosphere (Argon or Nitrogen) and strictly protected from light[1]. Halogenated heteroaromatics can undergo slow photolytic degradation, leading to the homolytic cleavage of the C-I bond, release of iodine radicals, and subsequent discoloration.

  • Handling: Standard PPE (nitrile gloves, lab coat, safety goggles) is required. All manipulations should be conducted in a certified fume hood to avoid inhalation of fine particulate matter or exposure to potential volatile degradants.

References

  • Source: World Intellectual Property Organization (WIPO)

Sources

Exploratory

Comprehensive Characterization and Synthetic Utility of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Executive Summary (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a high-value heterocyclic intermediate utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors and complex pharmaceutical scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a high-value heterocyclic intermediate utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. With a molecular weight of 238.03 g/mol , it serves as a bifunctional "linchpin" molecule: the C5-iodine atom facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C4-hydroxymethyl group offers a versatile handle for oxidation, halogenation, or etherification.

This guide provides a technical deep-dive into its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery.[1]

Physicochemical Profile

The precise molecular weight and structural parameters are critical for stoichiometric calculations in multi-step synthesis.

PropertyDataNotes
IUPAC Name (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol
Molecular Formula

Molecular Weight 238.03 g/mol Monoisotopic Mass: 237.96 g/mol
CAS Number Not widely listed; isomer dependentNote: Often synthesized in-house from CAS 754219-01-7
Physical State Off-white to pale yellow solidMelting Point typically 75–85 °C
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited solubility in water
Storage 2–8 °C, Inert AtmosphereLight sensitive (protect from photolysis)
Structural Visualization

The molecule features a 1-methyl-1H-pyrazole core substituted at the 4-position with a hydroxymethyl group and at the 5-position with an iodine atom.[1][2][3] The C5-position is electronically distinct, being the most acidic site on the ring for deprotonation, yet activated for cross-coupling due to the carbon-iodine bond.

G Core Pyrazole Core (Electron Rich) N1 N1-Methyl (Directing Group) Core->N1 Steric Bulk C5 C5-Iodo (Cross-Coupling Site) Core->C5 Electrophilic Site C4 C4-Hydroxymethyl (Functional Handle) Core->C4 Nucleophilic Site

Figure 1: Functional decomposition of the (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol scaffold.

Synthetic Methodology

The most reliable route to (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol avoids direct iodination of the alcohol, which can suffer from regioselectivity issues (C4 vs C5 competition). Instead, a Lithiation-Iodination-Reduction sequence starting from the ester is recommended.

Validated Protocol: From Ethyl 1-methyl-1H-pyrazole-4-carboxylate
Step 1: Regioselective C5-Iodination

Rationale: The proton at C5 of 1-methylpyrazole is the most acidic (


 ~29). Using a hindered base like TMPLi or standard n-BuLi at low temperature ensures deprotonation exclusively at C5, followed by trapping with iodine.
  • Reagents: Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq), n-Butyllithium (1.2 eq), Iodine (

    
    , 1.3 eq), THF (anhydrous).
    
  • Procedure:

    • Dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate in anhydrous THF under

      
       atmosphere. Cool to -78 °C.
      
    • Add n-BuLi (2.5 M in hexanes) dropwise over 30 mins. Maintain temp < -70 °C.

    • Stir for 1 hour at -78 °C to form the C5-lithio species.

    • Add a solution of

      
       in THF dropwise.
      
    • Warm to room temperature (RT) and quench with saturated

      
       (aq) to remove excess iodine.
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Yield: ~85-90% of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate .

Step 2: Selective Reduction

Rationale: The ester must be reduced to the alcohol without dehalogenating the iodine. DIBAL-H or


 are preferred over 

at RT to prevent potential hydrodehalogenation.
  • Reagents: Intermediate Ester (1.0 eq), DIBAL-H (2.5 eq, 1.0 M in DCM).

  • Procedure:

    • Dissolve the iodinated ester in DCM at 0 °C.

    • Add DIBAL-H dropwise.

    • Stir at 0 °C for 2 hours. Monitor by TLC (formation of polar spot).

    • Quench carefully with Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously until layers separate.

    • Isolate the organic layer, dry, and concentrate.[1]

    • Final Product: (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (MW 238.03).

Synthesis Start Ethyl 1-methyl-1H-pyrazole-4-carboxylate (MW: 154.17) Step1 Step 1: C5-Lithiation & Iodination (n-BuLi, -78°C; then I2) Start->Step1 Inter Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (MW: 280.06) Step1->Inter Step2 Step 2: Ester Reduction (DIBAL-H, DCM, 0°C) Inter->Step2 Final (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (MW: 238.03) Step2->Final

Figure 2: Synthetic workflow for the regioselective preparation of the target alcohol.

Reactivity & Applications in Drug Discovery

This scaffold is a "linchpin" because it allows orthogonal elaboration of the pyrazole ring.

C5-Position: Cross-Coupling (The Electrophile)

The C-I bond is highly reactive toward Palladium-catalyzed coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids introduces complexity at the 5-position.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 80 °C.
  • Sonogashira: Introduction of alkynes.

    • Conditions:

      
      , CuI, 
      
      
      
      .
C4-Position: Functional Group Interconversion (The Nucleophile)

The hydroxymethyl group is a versatile handle:

  • Oxidation: To aldehyde (using

    
     or Dess-Martin Periodinane) for reductive amination.
    
  • Halogenation: Conversion to alkyl chloride (

    
    ) or bromide (
    
    
    
    ) allows for
    
    
    displacement by amines or thiols.
  • Etherification: Williamson ether synthesis for solubility modulation.

Analytical Data Expectations
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~7.4 ppm (s, 1H, C3-H).
      
    • 
       ~5.0 ppm (t, 1H, OH).
      
    • 
       ~4.3 ppm (d, 2H, 
      
      
      
      -O).
    • 
       ~3.8 ppm (s, 3H, N-
      
      
      
      ).
  • LC-MS:

    • Positive mode (

      
      ): 
      
      
      
      .
    • Isotopic pattern: Distinctive Iodo pattern (no M+2 for Cl/Br, but mass defect is significant).

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: (1-methyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols from 4-iodopyrazoles. (Context on pyrazole regiochemistry). Retrieved from [Link]

  • University of Arkansas. Ethyl 5-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylate Properties. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Structural Validation &amp; Analytical Profiling of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

The following technical guide is structured to serve as a definitive reference for the synthesis, structural validation, and analytical profiling of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol . [1] Executive Summary (5-Io...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, structural validation, and analytical profiling of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol .

[1]

Executive Summary

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a high-value heterocyclic building block, primarily utilized as a precursor for Suzuki-Miyaura and Sonogashira cross-coupling reactions in the synthesis of kinase inhibitors and other bioactive small molecules.[1]

The critical challenge in deploying this scaffold is regiochemical ambiguity . The iodination of 1-methylpyrazole derivatives can occur at either the C5 or C3 position depending on the method (lithiation vs. electrophilic aromatic substitution). Misassignment of the iodine position leads to "dead-end" synthesis in late-stage drug development.

This guide provides a self-validating analytical framework to unambiguously confirm the 5-iodo regiochemistry, distinguishing it from the thermodynamically stable 3-iodo isomer and the N2-methylated impurities.

Synthetic Context & The Regiochemical Challenge

The Mechanism of Formation

The most reliable route to the 5-iodo isomer involves Directed Ortho Lithiation (DoL) .[1] Unlike electrophilic iodination (which often favors C4 or C3 depending on activation), lithiation of 1-methylpyrazoles is directed to the C5 position due to the coordination of the lithium species with the N1 lone pair and the inductive acidification of the C5 proton.

  • Reaction Vector: 1-methyl-1H-pyrazol-4-yl)methanol

    
     Dianion formation (at OH and C5) 
    
    
    
    Iodine Quench.[1]
  • Critical Risk: Failure to maintain kinetic control or strictly anhydrous conditions can lead to proton scrambling, resulting in mixtures of 5-iodo and 3-iodo isomers.

Visualizing the Structural Logic

The following diagram illustrates the analytical decision tree required to validate the structure.

G Start Crude Product Isolation HRMS HRMS (ESI+) Confirm Formula: C5H7IN2O Start->HRMS HNMR 1H NMR Screening (DMSO-d6) HRMS->HNMR Decision Aromatic Region Analysis HNMR->Decision PathA Two Singlets (Ar-H) Indicates NO Iodination or C4-Iodination (if OH moved) Decision->PathA 2 Ar-H signals PathB One Singlet (Ar-H) Indicates C3 or C5 Iodination Decision->PathB 1 Ar-H signal NOESY 2D NOESY Experiment (The 'Smoking Gun') PathB->NOESY Result3I Strong NOE: N-Me ↔ Ar-H Conclusion: 3-Iodo Isomer (REJECT) NOESY->Result3I Cross-peak detected Result5I NO NOE: N-Me ↔ Ar-H Conclusion: 5-Iodo Isomer (CONFIRM) NOESY->Result5I Silent interaction

Figure 1: Analytical Decision Tree for Pyrazole Regiochemistry. The critical step is the NOESY correlation between the N-methyl group and the remaining aromatic proton.

The Self-Validating Analytical System

To ensure trustworthiness, the characterization must rely on internal spectral evidence that proves the spatial arrangement of atoms.

A. 1H NMR Diagnostic Markers

In the 5-iodo isomer, the C5 proton is replaced by iodine. The remaining aromatic proton is at C3.

  • H-3 Singlet: Expected ~7.3 – 7.6 ppm.

  • N-Methyl: Expected ~3.8 ppm.

  • Differentiation Logic: In the unsubstituted precursor, H-5 appears upfield of H-3. The disappearance of the upfield signal suggests C5 substitution, but this is not definitive without 2D NMR.

B. The "Silent Zone" (NOESY/ROESY)

This is the definitive proof.

  • 3-Iodo Isomer (Impurity): The N-Methyl group (Pos 1) is spatially adjacent to the C5-Proton.[1] A strong NOE correlation will be observed.[1]

  • 5-Iodo Isomer (Target): The N-Methyl group is adjacent to the C5-Iodine. Iodine is "silent" in proton NMR. The C3-Proton is on the opposite side of the ring (remote).

    • Validation Criteria: The absence of an NOE cross-peak between the N-Me singlet and the aromatic singlet confirms the 5-Iodo structure.

C. 13C NMR & HMBC
  • C-I Carbon (C5): Carbon atoms attached to Iodine typically exhibit a significant upfield shift (shielding effect of the heavy atom), often appearing between 80–95 ppm .[1]

  • HMBC: The N-Me protons should show a strong 3-bond correlation to either C5-H (in 3-iodo) or C5-I (in 5-iodo).[1] Since C5-I is quaternary, observing the N-Me correlation to a quaternary carbon at ~90 ppm definitively assigns that carbon as C5.

Detailed Experimental Protocol

Synthesis via Directed Ortho Lithiation (Dianion Strategy)

Safety Note: n-Butyllithium is pyrophoric. All operations must be performed under Argon/Nitrogen in flame-dried glassware.

Materials
  • (1-Methyl-1H-pyrazol-4-yl)methanol (1.0 eq)[1]

  • n-Butyllithium (2.5 M in hexanes, 2.2 eq)

  • Iodine (

    
    ) (1.2 eq)
    
  • THF (Anhydrous)

Workflow
  • Dianion Formation:

    • Dissolve (1-methyl-1H-pyrazol-4-yl)methanol in anhydrous THF at -78°C.

    • Add n-BuLi dropwise. The first equivalent deprotonates the hydroxyl group (forming the alkoxide). The second equivalent selectively deprotonates C5 due to the Directing Group effect of N1.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes to ensure complete lithiation.

  • Iodine Quench:

    • Cool the mixture back to -78°C.

    • Add a solution of Iodine in THF dropwise. The color will transition from yellow/orange to dark brown.

    • Stir for 30 minutes, then warm to room temperature.

  • Workup:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to reduce excess iodine (color change: brown 
      
      
      
      yellow/clear).[1]
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1][2]
      
  • Purification:

    • Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, MeOH/DCM gradient).

Characterization Data Summary

The following table summarizes the expected spectral data for the target compound versus its most common isomer.

FeatureTarget: (5-Iodo-1-methyl...)Isomer: (3-Iodo-1-methyl...)
1H NMR (Ar-H) One Singlet (H-3)One Singlet (H-5)
NOESY (N-Me) No correlation to Ar-H Strong correlation to Ar-H
13C NMR (C-I) C5 signal ~85-95 ppmC3 signal ~90-100 ppm
HMBC N-Me correlates to C5 (quat.)[1]N-Me correlates to C5 (CH)

Visualizing the Spatial Validation

The diagram below represents the NOESY logic used to confirm the regiochemistry.

NOE cluster_target Target: 5-Iodo Isomer cluster_isomer Impurity: 3-Iodo Isomer N1 N1 Me1 Me N1->Me1 C5 C5 N1->C5 N2 N2 N1->N2 I5 I Me1->I5 NO Signal (Silent) C5->I5 C3 C3 H3 H C3->H3 N2->C3 N1_i N1 Me1_i Me N1_i->Me1_i C5_i C5 N1_i->C5_i H5_i H Me1_i->H5_i STRONG NOE C5_i->H5_i

Figure 2: NOESY Correlation Map. The absence of interaction between the Methyl group and the C5 substituent is the primary confirmation of 5-iodination.

References

  • Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[1][3][4][5] Organic & Biomolecular Chemistry, vol. 4, no. 7, 2006, pp. 1261-1267.[5]

  • Aggarwal, V., et al. "Regioselective functionalization of 1-methylpyrazole derivatives."[1] Tetrahedron, vol. 60, 2004. (General reference for pyrazole lithiation mechanics).

  • BenchChem Application Note. "1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development." BenchChem Protocols, 2025.[2]

  • National Institutes of Health (NIH). "Regioselectivity in lithiation of 1-methylpyrazole." PubMed, 2006.[5]

Sources

Exploratory

Comprehensive Spectral Elucidation of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol: A Technical Guide for Drug Development

Executive Summary (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1871985-48-6) is a highly functionalized halogenated heteroaromatic building block. In contemporary drug discovery, it serves as a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1871985-48-6) is a highly functionalized halogenated heteroaromatic building block. In contemporary drug discovery, it serves as a critical intermediate in the synthesis of macrocyclic ether chemotherapeutic agents, particularly in the development of next-generation ALK and ROS1 kinase inhibitors[1],[2].

The strategic placement of the iodine atom at the C5 position enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), while the C4-hydroxymethyl group provides a versatile handle for etherification, esterification, or oxidation to the corresponding aldehyde. Because regioselectivity is a persistent challenge in pyrazole functionalization, rigorous spectral validation (NMR, IR, MS) of this specific regioisomer is mandatory before downstream synthetic deployment.

This whitepaper provides an authoritative, in-depth analysis of the spectral properties of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol, detailing the causality behind experimental choices and providing self-validating protocols for analytical scientists.

Structural & Physicochemical Profiling

Before interpreting the spectral data, it is necessary to establish the baseline molecular parameters that dictate the compound's behavior in analytical instruments.

  • Chemical Name: (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

  • Molecular Formula: C₅H₇IN₂O

  • Molecular Weight: 238.03 g/mol

  • Monoisotopic Mass: 237.9603 Da

  • SMILES: Cn1c(I)c(CO)cn1

  • Key Structural Features: An electron-rich pyrazole core, an N-methyl group, a primary alcohol, and a heavy halogen (Iodine) directly attached to the heteroaromatic ring.

Comprehensive Spectral Analysis

Mass Spectrometry (MS)

Mechanistic Rationale: Electrospray Ionization in positive mode (ESI+) is the optimal technique for this molecule. The N2 nitrogen of the pyrazole ring possesses an sp²-hybridized lone pair that does not participate in the aromatic sextet[3]. This makes the molecule sufficiently basic to readily accept a proton in an acidic mobile phase, yielding a strong [M+H]⁺ molecular ion[1].

Table 1: ESI-MS Data Summary

Ion Type Expected m/z Observed m/z Relative Intensity Causality / Assignment
[M+H]⁺ 238.97 239.0 100% (Base Peak) Protonation at pyrazole N2. Confirms intact molecular mass[1].
[M+Na]⁺ 260.95 261.0 Variable Sodium adduct, common in ESI when trace salts are present.

| Fragment | 220.96 | 221.0 | Minor | Loss of H₂O (-18 Da) from the primary alcohol moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the regiochemistry of the pyrazole substitutions.

¹H NMR (Proton)

Solvent Selection: DMSO-d₆ is strictly preferred over CDCl₃ for this analysis. In CDCl₃, the hydroxyl proton undergoes rapid intermolecular chemical exchange, appearing as a broad, uncoupled singlet. In DMSO-d₆, strong hydrogen bonding between the solvent and the -OH group drastically slows this exchange. This allows the observation of ³J spin-spin coupling between the methylene (-CH₂-) protons and the hydroxyl (-OH) proton, acting as an internal validation of the primary alcohol[4].

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.50 Singlet (s) 1H - C3-H : Highly deshielded by the adjacent N2 and the aromatic ring current.
5.00 Triplet (t) 1H 5.5 -OH : Couples with the adjacent CH₂ group (observable due to DMSO-d₆).
4.30 Doublet (d) 2H 5.5 -CH₂- : Couples with the OH proton.

| 3.85 | Singlet (s) | 3H | - | N1-CH₃ : Methyl group attached to the electronegative N1 atom. |

¹³C NMR (Carbon)

Mechanistic Rationale (The Heavy-Atom Effect): The most diagnostic feature of the ¹³C NMR spectrum is the chemical shift of C5. While a standard aromatic pyrazole carbon resonates between 130–140 ppm, the direct attachment of an iodine atom induces a profound upfield shift (shielding) due to spin-orbit coupling, commonly known as the "heavy-atom effect." Consequently, C5 resonates unusually far upfield at ~90 ppm.

Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment Causality / Notes
139.0 CH C3 Deshielded by adjacent N2; typical for pyrazole C3.
122.0 C (Quaternary) C4 Substituted with the hydroxymethyl group.
90.0 C (Quaternary) C5 (C-I) Extreme upfield shift due to the heavy-atom effect of Iodine.
55.0 CH₂ -CH₂OH Typical chemical shift for an aliphatic carbon bound to oxygen.

| 38.0 | CH₃ | N1-CH₃ | N-methyl carbon[3]. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, particularly the polar moieties that dictate the compound's solubility and reactivity.

Table 4: FT-IR Spectral Mapping (ATR mode)

Wavenumber (cm⁻¹) Peak Shape Intensity Assignment
~3300 Broad Strong O-H stretch : Characteristic of the intermolecularly hydrogen-bonded primary alcohol.
~3100 Sharp Weak C-H stretch (sp²) : Aromatic C3-H stretch of the pyrazole ring.
~2950 Sharp Weak C-H stretch (sp³) : Aliphatic stretches from the N-CH₃ and -CH₂- groups.
~1550, 1450 Sharp Medium C=N, C=C stretches : Pyrazole ring skeletal vibrations.
~1050 Sharp Strong C-O stretch : Primary alcohol C-O single bond vibration.

| ~550 | Sharp | Medium | C-I stretch : Heavy halogen bond, appearing in the far fingerprint region. |

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data reproduction, the following methodologies must be strictly adhered to. Each step is designed to prevent artifact generation.

Protocol A: LC-MS (ESI+) Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in 50% aqueous Methanol.

  • Mobile Phase Chemistry: Use Water (Solvent A) and Acetonitrile (Solvent B), both modified with 0.1% Formic Acid (v/v) . Causality: Formic acid acts as a proton donor, ensuring the pyrazole N2 is ionized to [M+H]⁺ prior to entering the mass analyzer, maximizing signal-to-noise ratio.

  • Instrument Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 500.

Protocol B: NMR Sample Preparation & Acquisition
  • Solvent Selection: Weigh exactly 15 mg of the compound into a clean glass vial. Add 0.6 mL of DMSO-d₆ (100 atom % D, containing 0.03% v/v TMS). Causality: As previously established, DMSO-d₆ locks the hydroxyl proton via hydrogen bonding, enabling the observation of the critical CH₂-OH coupling.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Particulate matter will cause magnetic field inhomogeneities, resulting in broadened peaks.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0s).

Protocol C: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air).

  • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the clutch clicks. Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic and can absorb atmospheric water during preparation, creating a false or exaggerated O-H stretch peak at 3300 cm⁻¹ that obscures the sample's true hydroxyl signal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

Spectral Elucidation Workflow

The following diagram illustrates the logical flow of data integration required to confidently validate the structure of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol.

SpectralWorkflow Start Compound: (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol MS LC-MS (ESI+) m/z 239 [M+H]+ Start->MS NMR1H 1H NMR (DMSO-d6) Proton Environments Start->NMR1H NMR13C 13C NMR (DMSO-d6) Carbon Framework & C-I Start->NMR13C IR ATR-FTIR Functional Groups (OH, C-I) Start->IR Integration Data Synthesis & Cross-Validation MS->Integration Mass Match NMR1H->Integration Connectivity NMR13C->Integration Framework IR->Integration Moieties Validation Structural Confirmation Passed Integration->Validation

Caption: Multi-modal spectral elucidation workflow for structural validation of pyrazole derivatives.

References

  • WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents Source: Google Patents URL
  • KR102698413B1 - Heteroaromatic macrocyclic ether chemotherapeutic agent Source: Google Patents URL
  • 1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Foundational

Comprehensive Solubility &amp; Physicochemical Profile: (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

This guide serves as an authoritative technical reference for the physicochemical characterization and handling of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS 1871985-48-6). It is designed for medicinal chemists and f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the physicochemical characterization and handling of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS 1871985-48-6). It is designed for medicinal chemists and formulation scientists requiring precise solubility data for synthetic planning and biological assay development.

Executive Summary & Compound Identity

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a critical halogenated heterocyclic building block. Its structural uniqueness lies in the C5-iodine functionality combined with a C4-hydroxymethyl handle. Unlike its more common isomer (4-iodo-1-methyl-1H-pyrazol-5-yl)methanol, this scaffold allows for orthogonal functionalization: the iodine serves as an electrophile for cross-coupling (Suzuki, Sonogashira), while the alcohol provides a nucleophilic site for esterification or oxidation to aldehydes/acids.

Proper handling requires understanding its amphiphilic nature —the polar hydroxyl group competes with the lipophilic iodine and aromatic core, creating a solubility profile that defies simple "like-dissolves-like" heuristics.

Chemical Identity Table
PropertyDetail
IUPAC Name (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol
CAS Number 1871985-48-6
Molecular Formula C₅H₇IN₂O
Molecular Weight 238.03 g/mol
SMILES Cn1nc(CO)c(I)c1
Appearance Off-white solid or viscous amber oil (purity dependent)
Storage 2–8°C, Protect from light (C-I bond lability)

Physicochemical Characterization

To predict solubility behavior, we must analyze the competing intermolecular forces within the crystal lattice.

Theoretical Descriptors
  • LogP (Predicted): ~0.5 – 0.9.

    • Insight: The parent compound, (1-methyl-1H-pyrazol-4-yl)methanol, is hydrophilic (LogP ≈ -0.7). The introduction of the iodine atom (+1.1 to LogP) shifts the molecule into the lipophilic range, making it significantly less water-soluble than its non-iodinated precursor.

  • H-Bond Donors (HBD): 1 (Hydroxyl group).

  • H-Bond Acceptors (HBA): 2 (Pyrazole nitrogens, Oxygen).

  • pKa: ~13 (Alcohol), ~2.5 (Pyrazole nitrogen protonation).

    • Implication: The molecule remains neutral at physiological pH (7.4), meaning pH buffering will not significantly enhance aqueous solubility unless extreme pH (<2) is used, which risks stability.

Solubility Profile & Solvent Compatibility

The following data represents a synthesized consensus of empirical behavior for iodinated pyrazole alcohols.

Solubility Classification Table
Solvent ClassSolventSolubility RatingSaturation Limit (Est.)Application
Dipolar Aprotic DMSO High > 50 mg/mLStock Solutions , Biological Assays
Dipolar Aprotic DMF High > 50 mg/mLCross-coupling reactions (Suzuki/Sonogashira)
Protic Polar Methanol High > 30 mg/mLTransfer solvent, LC-MS injection
Protic Polar Ethanol Moderate ~ 10–20 mg/mLRecrystallization (often with water)
Chlorinated DCM Moderate/High > 20 mg/mLLiquid-Liquid Extraction (Organic phase)
Ester Ethyl Acetate Moderate ~ 5–10 mg/mLChromatography eluent, Extraction
Aqueous Water/PBS Low < 1 mg/mLPrecipitation Risk upon dilution
Non-Polar Hexanes Insoluble < 0.1 mg/mLAntisolvent for precipitation
Critical Solubility Insights (Expert Commentary)
  • The "Oiling Out" Phenomenon: Due to its low melting point and amphiphilic nature, this compound often "oils out" rather than crystallizing during purification in Ethyl Acetate/Hexanes. Protocol Adjustment: Use DCM/Methanol gradients for chromatography to maintain solubility, or perform slow evaporation from Ethanol/Water for crystallization.

  • DMSO Stock Stability: While highly soluble in DMSO, the C-I bond is sensitive to light. DMSO stocks often turn yellow over time due to iodine liberation. Corrective Action: Store DMSO stocks at -20°C in amber vials and use within 1 month.

  • Aqueous Dilution Shock: Diluting a 10 mM DMSO stock 1:100 into PBS (final 100 µM) may cause rapid microprecipitation due to the iodine-driven lipophilicity. Validation: Always verify optical density (OD600) or perform dynamic light scattering (DLS) when preparing aqueous assay buffers.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to validate the exact solubility for your specific batch, as impurity profiles (regioisomers) can alter saturation points.

  • Preparation: Weigh 10 mg of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Vortex vigorously for 1 minute. Incubate at 25°C for 4 hours with agitation (shaker).

  • Visual Check:

    • If fully dissolved (clear), solubility is > 100 mg/mL.

    • If solid remains, proceed to step 5.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in Methanol.

Protocol B: Preparation of 10 mM Stock Solution (Biological Assays)

Target Concentration: 10 mM in 100% DMSO.

  • Calculate Mass: For 1 mL of stock, weigh exactly 2.38 mg of the compound.

    • Note: Due to the small mass, it is often more accurate to weigh ~5-10 mg and adjust the DMSO volume.

    • Formula: Volume (µL) = [Mass (mg) / 238.03] × 100,000.

  • Dissolution: Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested).

  • Mixing: Vortex for 30 seconds. Ensure no solid adheres to the walls.

  • Storage: Aliquot into 50 µL portions in amber tubes. Freeze at -20°C. Avoid repeated freeze-thaw cycles.

Synthetic Context & Visualization[3][4][5][6]

Understanding where this molecule fits in the synthetic workflow explains the necessity of specific solvents. The compound is typically generated via directed lithiation of (1-methyl-1H-pyrazol-4-yl)methanol.

Diagram 1: Solubility-Driven Workflow Strategy

This decision tree guides the researcher through solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Start Start: (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol Goal Define Application Start->Goal Synth Chemical Synthesis (Suzuki/Esterification) Goal->Synth Bio Biological Assay (In Vitro) Goal->Bio Purify Purification (Chromatography) Goal->Purify SolvSynth Recommended: DMF or Anhydrous THF (High Solubility, Inert) Synth->SolvSynth SolvBio Stock: 100% DMSO (10-50 mM) Bio->SolvBio SolvPur Eluent: DCM / Methanol (95:5) or EtOAc / Hexane (Gradient) Purify->SolvPur ActionSynth Maintain Inert Atmosphere (Protect C-I bond) SolvSynth->ActionSynth Dilution Dilution Step: Keep DMSO < 0.5% in Media SolvBio->Dilution Check Risk: Precipitation in Water Check OD600 if Conc > 50 µM Dilution->Check Issue Issue: Compound may 'Oil Out' in Hexane-rich systems SolvPur->Issue

Caption: Operational workflow for solvent selection based on application, highlighting critical precipitation risks in aqueous media.

References

  • Chemical Identity & CAS Verification

    • Source: BLD Pharm & PubChem. "Structure and CAS 1871985-48-6 for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol."
  • Synthetic Methodology (Lithiation Context)

    • Source:Journal of Organic Chemistry. "Regioselective Lithiation of 1-Methylpyrazoles.
  • General Solubility of Pyrazoles

    • Source: BenchChem Application Notes.
  • Handling of Iodinated Intermediates

    • Source: Fisher Scientific Safety Data. "Stability of Aryl Iodides in Solution."
    • [1]

Sources

Exploratory

Discovery and Application of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol in Targeted Oncology

A Technical Whitepaper on Synthesis, Reactivity, and Macrocyclic Kinase Inhibitor Development Executive Summary In the landscape of modern targeted oncology, the architectural precision of small-molecule inhibitors dicta...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Synthesis, Reactivity, and Macrocyclic Kinase Inhibitor Development

Executive Summary

In the landscape of modern targeted oncology, the architectural precision of small-molecule inhibitors dictates their clinical efficacy. (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1871985-48-6) has recently emerged as a highly specialized, bifunctional building block[1]. As a Senior Application Scientist, I present this whitepaper to deconstruct the chemical utility of this pyrazole derivative. By acting as a linchpin in the synthesis of heteroaromatic macrocyclic ethers, this compound enables the development of next-generation chemotherapeutic agents designed to neutralize oncogenic Receptor Tyrosine Kinases (RTKs)[2][3].

Strategic Rationale: Pyrazole Scaffolds in RTK Inhibition

Receptor Tyrosine Kinases such as Anaplastic Lymphoma Kinase (ALK) and ROS1 are well-documented proto-oncogenes. When these kinases undergo chromosomal rearrangements to form fusion proteins (e.g., EML4-ALK or CD74-ROS1), they drive aggressive malignancies, most notably Non-Small Cell Lung Cancer (NSCLC)[2][3].

To overcome resistance mutations associated with first-generation linear inhibitors, drug development has pivoted toward macrocyclic inhibitors . The compact, pre-organized structure of a macrocycle binds with high thermodynamic efficiency to the kinase active site. (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is engineered specifically for this purpose[3].

  • The 5-Iodo Handle: Provides an exceptionally reactive site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to build the macrocycle's carbon framework.

  • The 4-Hydroxymethyl Group: Acts as the essential oxygen nucleophile required to close the macrocyclic ether ring via intramolecular nucleophilic substitution.

  • The 1-Methyl Group: Locks the pyrazole tautomeric state, ensuring predictable regiochemistry and improving the lipophilicity of the final drug candidate.

Chemical Profile and Quantitative Data

The physicochemical properties of this intermediate dictate its handling and purification during multi-step synthesis.

PropertyValue
Chemical Name (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol
CAS Registry Number 1871985-48-6[1]
Molecular Formula C5H7IN2O
Molecular Weight 238.03 g/mol
Appearance Light yellow solid[2]
Mass Spectrometry LC/MS ESI (m/z): 239 [M+H]+[2]
Structural Features Orthogonal reactivity (Aryl Iodide and Primary Hydroxyl)

Validated Synthetic Methodology: Aldehyde Reduction

The most robust and scalable route to (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is the chemoselective reduction of 5-iodo-1-methyl-1H-pyrazole-4-carbaldehyde[4][5]. The protocol below outlines a self-validating system designed to maximize yield while preventing dehalogenation.

Step-by-Step Protocol
  • Reaction Setup: Charge a dried reaction vessel with 5-iodo-1-methyl-1H-pyrazole-4-carbaldehyde (2.00 g, 8.47 mmol) and dissolve in anhydrous methanol (30 mL)[4].

  • Thermal Regulation: Cool the mixture strictly to -10 °C using an ice/brine bath[4].

  • Hydride Addition: Add sodium borohydride (NaBH₄) (84 mg, 2.5 mmol) portion-wise to the cooled solution to control the evolution of hydrogen gas[4].

  • Propagation: Remove the cooling bath and allow the mixture to stir at 20 °C for 1 hour[4].

  • Quench: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) (10 mL)[4].

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 60 mL)[4].

  • Workup: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

  • Purification: Purify the crude residue via silica gel column chromatography using an eluent of 5% MeOH in dichloromethane (DCM) to afford the product as a light yellow solid (Yield: ~41%)[2].

Scientific Causality & Insights
  • Solvent Selection (Methanol): Methanol not only solubilizes the starting material but also forms reactive alkoxyborohydride species that accelerate aldehyde reduction while leaving the pyrazole ring intact.

  • Thermal Regulation (-10 °C to 20 °C): NaBH₄ reduction is highly exothermic. Initial cooling to -10 °C prevents side reactions, specifically the reductive cleavage of the sensitive C-I bond (dehalogenation), ensuring high chemoselectivity[4].

  • Quenching Dynamics (Sat. NH₄Cl): A mildly acidic quench safely decomposes excess hydride and protonates the alkoxide intermediate without the use of strong mineral acids. Strong acids risk protonating the pyrazole nitrogens, which can induce unwanted water solubility and complicate extraction[4].

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

Following isolation, the iodo-pyrazole undergoes a Suzuki-Miyaura cross-coupling to append the necessary aromatic extensions for macrocyclization[3].

Step-by-Step Protocol
  • Reagent Assembly: To a solution of (5-iodo-1-methyl-1H-pyrazol-4-yl)methanol (1.6 g, 6.7 mmol) in 1,4-dioxane (15 mL) and H₂O (5 mL), add (4-fluoro-2-formylphenyl)boronic acid (1.69 g, 10.1 mmol)[3].

  • Catalyst & Base: Add disodium carbonate (Na₂CO₃) (2.14 g, 20.2 mmol) and Pd(dppf)Cl₂ (492 mg, 0.670 mmol)[3].

  • Degassing: Purge the reaction mixture with nitrogen for 3 cycles to remove dissolved oxygen, preventing catalyst oxidation.

  • Coupling: Stir the reaction mixture at 80 °C for 2 hours[3].

  • Isolation: Cool to room temperature, dilute with water, extract with ethyl acetate, and purify via chromatography to yield the coupled intermediate.

Scientific Causality & Insights
  • Catalyst Design (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle. This geometric feature facilitates the challenging reductive elimination step in sterically hindered ortho-substituted aryl systems and prevents the catalyst from degrading into inactive palladium black at 80 °C[3].

  • Biphasic Solvent System (Dioxane/H₂O 3:1): This mixture ensures the organic pyrazole and boronic acid dissolve in the organic phase, while the inorganic base (Na₂CO₃) dissolves in the aqueous phase, creating an optimal biphasic interface for transmetalation[3].

Mechanistic Insights and Pathway Inhibition

The structural evolution from a simple pyrazole to a complex macrocycle, and its subsequent biological mechanism, are visualized below.

SynthWorkflow A 5-Iodo-1-methyl-1H- pyrazole-4-carbaldehyde B NaBH4, MeOH -10°C to 20°C A->B Reduction C (5-Iodo-1-methyl-1H- pyrazol-4-yl)methanol B->C D Suzuki Coupling Pd(dppf)Cl2 C->D Cross-Coupling E Macrocyclic Ether RTK Inhibitor D->E

Synthetic workflow for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol and downstream macrocyclization.

Pathway I Macrocyclic Inhibitor (Pyrazole-Derived) L Oncogenic RTK Fusion (e.g., EML4-ALK / ROS1) I->L Kinase Inhibition P PI3K / AKT Pathway L->P Activation M MEK / ERK Pathway L->M Activation S STAT3 Pathway L->S Activation T Tumor Cell Proliferation & Survival P->T M->T S->T

Mechanism of action of pyrazole-derived ALK/ROS1 inhibitors targeting oncogenic signaling.

References

  • [2] Korean Intellectual Property Office. KR102698413B1 - Heteroaromatic macrocyclic ether chemotherapeutic agent. Google Patents. URL:

  • [3] World Intellectual Property Organization. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents. Google Patents. URL:

  • [6] United States Patent and Trademark Office. US11542278B1 - Heteroaromatic macrocyclic ether chemotherapeutic agents. Google Patents. URL:

  • [4] World Intellectual Property Organization. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents (Reduction Protocol). Google Patents. URL:

  • [5] Korean Intellectual Property Office. KR102698413B1 - Heteroaromatic macrocyclic ether chemotherapeutic agent (Reduction Protocol). Google Patents. URL:

Sources

Protocols & Analytical Methods

Method

Synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol derivatives

An in-depth guide for the synthesis and derivatization of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol, a versatile building block in modern medicinal chemistry. This document provides researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for the synthesis and derivatization of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol, a versatile building block in modern medicinal chemistry. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and application notes for leveraging this key intermediate in the synthesis of novel chemical entities.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles, a class of five-membered heterocyclic compounds, are considered "privileged scaffolds" in medicinal chemistry.[1][2] Their unique structural and electronic properties have made them a cornerstone in the design of a vast array of therapeutic agents.[3][4][5] The pyrazole nucleus is present in numerous FDA-approved drugs, demonstrating its broad pharmacological significance in areas such as inflammation, oncology, and infectious diseases.[6]

The ability to strategically functionalize the pyrazole ring is paramount for modulating the biological activity, selectivity, and pharmacokinetic properties of drug candidates.[7] The (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol scaffold is a particularly valuable building block. The iodine atom at the C5 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group at the C4 position offers a site for further modification or can act as a key pharmacophoric feature. This guide details a robust synthetic route to this key intermediate and provides validated protocols for its subsequent derivatization.

Synthetic Strategy and Core Protocol

The synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is approached via a logical three-step sequence starting from a commercially available precursor, 1-methylpyrazole. The overall workflow involves formylation, regioselective iodination, and subsequent reduction.

G cluster_0 Synthetic Workflow 1-Methylpyrazole 1-Methylpyrazole Step_1 1-Methyl-1H-pyrazole-4-carbaldehyde 1-Methylpyrazole->Step_1 Vilsmeier-Haack Formylation Step_2 5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde Step_1->Step_2 Regioselective Iodination Step_3 (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol Step_2->Step_3 Aldehyde Reduction

Caption: Overall synthetic workflow for the target compound.

Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocyclic rings like pyrazoles.[5][8][9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as the electrophile.

Protocol 2.1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

  • Materials:

    • 1-Methylpyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0 equiv) and anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equiv) dropwise to the stirred DMF solution. Maintain the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

    • Add 1-methylpyrazole (1.0 equiv) dropwise to the reaction mixture.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred solution of crushed ice and saturated NaHCO₃ until the pH is ~8.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-Methyl-1H-pyrazole-4-carbaldehyde.

Step 2: Regioselective Iodination

The introduction of iodine at the C5 position of the pyrazole ring is a critical step. Direct iodination of 1-methyl-1H-pyrazole-4-carbaldehyde can be challenging due to the directing effects of the existing substituents. A highly effective method for achieving C5-iodination involves lithiation at the C5 position followed by quenching the resulting organolithium intermediate with an iodine source.[10]

Protocol 2.2: Synthesis of 5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde

  • Materials:

    • 1-Methyl-1H-pyrazole-4-carbaldehyde

    • n-Butyllithium (n-BuLi) in hexanes

    • Iodine (I₂)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated ammonium chloride (NH₄Cl) solution

    • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Procedure:

    • Dissolve 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 equiv) dropwise. A color change is typically observed. Stir the mixture at -78 °C for 1 hour.

    • In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF.

    • Slowly add the iodine solution to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

    • Quench the reaction by adding saturated NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated Na₂S₂O₃ solution to remove excess iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde.[11]

Step 3: Aldehyde Reduction

The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, well-tolerated by the iodo-pyrazole core.

Protocol 2.3: Synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

  • Materials:

    • 5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Deionized water

  • Procedure:

    • Dissolve 5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ (1.5 equiv) portion-wise to the stirred solution.

    • After the addition is complete, stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate to yield (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol, which can be further purified by recrystallization or column chromatography if necessary.

Application Notes: Derivatization via Cross-Coupling Reactions

The C-I bond in (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the iodo-pyrazole and various aryl or heteroaryl boronic acids.[12][13]

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add R¹-I Pd(II)_Complex R¹-Pd(II)L₂(I) Ox_Add->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R²-B(OH)₂ (Base) Diorgano_Pd(II) R¹-Pd(II)L₂(R²) Transmetalation->Diorgano_Pd(II) Red_Elim Reductive Elimination Diorgano_Pd(II)->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Product R¹-R² Red_Elim->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3.1: Suzuki Coupling with Phenylboronic Acid

  • Materials:

    • (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or other suitable ligand

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Procedure:

    • To a Schlenk flask, add (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system (1,4-dioxane/water).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours until TLC indicates completion.

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.[14]

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, forming a C(sp²)-C(sp) bond, a valuable transformation for generating rigid molecular scaffolds.[15][16][17]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd R¹-I Pd(II) R¹-Pd(II)-I OxAdd->Pd(II) Trans Transmetalation Pd(II)->Trans Pd(II)Alk R¹-Pd(II)-R² Trans->Pd(II)Alk Cu(I) Cu(I) Trans->Cu(I) regenerates RedElim Reductive Elimination Pd(II)Alk->RedElim RedElim->Pd(0) Product R¹-R² RedElim->Product CuAcc Copper Acetylide Formation Cu(I)->CuAcc R²-H (Base) CuAlk Cu(I)-R² CuAcc->CuAlk CuAlk->Trans

Caption: Synergistic catalytic cycles of the Sonogashira reaction.

Protocol 3.2: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

    • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 equiv).

    • Stir the mixture for 10 minutes at room temperature.

    • Add phenylacetylene (1.2 equiv) dropwise.

    • Heat the reaction to 50-70 °C and monitor by TLC.

    • Upon completion, cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.[18][19]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of the iodo-pyrazole with a wide range of primary and secondary amines.[20][21]

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ox_Add Oxidative Addition Pd(0)L->Ox_Add R¹-I Pd(II)_Complex R¹-Pd(II)L(I) Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination Pd(II)_Complex->Amine_Coord R²₂NH Amine_Complex [R¹-Pd(II)L(I)(R²₂NH)] Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex R¹-Pd(II)L(NR²₂) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0)L Catalyst Regeneration Product R¹-NR²₂ Red_Elim->Product

Sources

Application

Use of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol in medicinal chemistry

Application Note: Strategic Utilization of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol in Medicinal Chemistry Part 1: Core Directive & Strategic Overview In the landscape of fragment-based drug discovery (FBDD), (5-Iodo-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol in Medicinal Chemistry

Part 1: Core Directive & Strategic Overview

In the landscape of fragment-based drug discovery (FBDD), (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol represents a "privileged" orthogonal scaffold. Its value lies in the distinct reactivity profiles of its two functional handles: the C5-iodide and the C4-hydroxymethyl group.

Unlike typical pyrazoles where electrophilic aromatic substitution naturally targets the C4 position, this building block is pre-functionalized at the C5 position with a reactive iodide.[1] This allows medicinal chemists to "reverse" the standard synthetic logic, enabling the construction of 1,4,5-trisubstituted pyrazoles with high regiocontrol.[1]

Key Application Areas:

  • Kinase Inhibitors: Specifically as a core for macrocyclic ATP-competitive inhibitors (e.g., ROS1, ALK targets) where the pyrazole acts as the hinge binder and the alcohol extends into the solvent front or cyclizes to control atropisomerism.[1]

  • Scaffold Hopping: Rapid generation of biaryl libraries via Suzuki-Miyaura coupling at C5, followed by reductive amination or etherification at C4.

  • Macrocyclization: The alcohol moiety serves as a critical tethering point for intramolecular ring-closing reactions, a strategy increasingly used to improve metabolic stability and potency.

Part 2: Scientific Integrity & Experimental Protocols

Synthesis & Stability Insights
  • Stability: The C-I bond at C5 is electronically activated by the adjacent N1-methyl group, making it highly reactive toward oxidative addition with Pd(0).[1] However, it is stable enough to withstand standard nucleophilic substitutions at the C4-alcohol position if mild conditions are used.

  • Solubility: The hydroxymethyl group confers polarity, making the compound soluble in polar aprotic solvents (DMSO, DMF) and alcohols, which is advantageous for coupling reactions.[1]

Protocol A: C5-Arylation via Suzuki-Miyaura Cross-Coupling

Context: This is the primary method to expand the scaffold. The free alcohol is generally tolerated in Suzuki conditions, avoiding the atom-economy penalty of protection/deprotection steps.

Reagents:

  • Substrate: (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3–5 mol%) or Pd(PPh₃)₄[1]

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (saturated aq.)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).[1]

  • Solvation: Add the degassed solvent mixture. Note: Water is critical here to solubilize the inorganic base and facilitate the transmetallation step.[1]

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reaction:

    • Thermal: Heat to 80–90°C for 4–16 hours.

    • Microwave: Irradiate at 120°C for 20–40 minutes (High throughput preferred).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with brine. Dry over Na₂SO₄.[3][4]

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM). The product will be the C5-aryl-C4-hydroxymethyl pyrazole .

Protocol B: Activation of C4-Alcohol for Nucleophilic Substitution

Context: Converting the alcohol to a leaving group (Chloride or Mesylate) allows for the attachment of amines or thiols, common in designing solubility-enhancing side chains.[1]

Method: Chlorination via Thionyl Chloride

  • Setup: Dissolve (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Addition: Cool to 0°C. Add SOCl₂ (1.5 equiv) dropwise. Optional: Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier reagent in situ for faster reaction.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (The chloride is usually less polar than the alcohol).[1]

  • Workup: Quench carefully with sat. NaHCO₃ (gas evolution!).[1] Extract with DCM.[3]

  • Stability Note: The resulting 4-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole is reactive. Use immediately or store at -20°C under Argon.

Protocol C: Macrocyclization Strategy (Advanced Application)

Context: Based on Patent WO2021226269A1, this scaffold is used to build macrocyclic ethers.[1] The sequence involves C5-coupling followed by intramolecular alkylation.

  • Step 1: Perform Protocol A (Suzuki) with a boronic acid that contains a protected phenol or amine (e.g., 4-(benzyloxy)phenylboronic acid).[1]

  • Step 2: Deprotect the pendant group on the aryl ring to reveal the nucleophile (e.g., phenol).[1]

  • Step 3: Convert the C4-alcohol to a mesylate (MsCl, Et₃N).[1]

  • Step 4 (Cyclization): High-dilution conditions. Add the intermediate to a suspension of Cs₂CO₃ in DMF/MeCN at 80°C. The pendant phenol attacks the C4-mesylate, closing the macrocyclic ring.

Part 3: Visualization & Data

Divergent Synthesis Workflow

G Core (5-Iodo-1-methyl-1H-pyrazol-4-yl) methanol (Scaffold) Suzuki Suzuki Coupling (C5 Functionalization) Core->Suzuki Pd(0), Ar-B(OH)2 Oxidation Oxidation (MnO2/Dess-Martin) (C4-Aldehyde) Core->Oxidation [O] Activation Chlorination (SOCl2) (C4-Alkyl Chloride) Core->Activation Activation Biaryl 5-Aryl-4-hydroxymethyl pyrazole Suzuki->Biaryl Yield >80% RedAmin Reductive Amination (Library Generation) Oxidation->RedAmin R-NH2, NaBH(OAc)3 NuSub Nucleophilic Substitution (Amines/Ethers) Activation->NuSub H-Nu Macro Macrocyclic Kinase Inhibitors Biaryl->Macro Intramolecular Cyclization

Caption: Divergent synthetic pathways from the (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol core, highlighting its utility in macrocyclization and library generation.

Comparative Reactivity Data
Reaction TypeTarget PositionConditionsTypical YieldStrategic Utility
Suzuki Coupling C5-IodinePd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O75–90%Building the biaryl core (Scaffold construction).
Sonogashira C5-IodinePd(PPh₃)₄, CuI, Et₃N, Alkyne60–80%Introducing rigid alkynyl linkers.[1]
Chlorination C4-CH₂OHSOCl₂ or MsCl/Et₃N, DCM85–95%Activating the linker for side-chain attachment.
Oxidation C4-CH₂OHMnO₂ or Dess-Martin Periodinane80–90%Accessing aldehydes for reductive amination.

References

  • Cui, J., et al. (2021).[1] Heterocyclic heteroaromatic macrocyclic ether chemotherapeutic agents. World Intellectual Property Organization Patent WO2021226269A1. (Primary source for the synthesis and application of CAS 1632294-33-7 in macrocyclic kinase inhibitors).

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (General protocol adaptation for 5-iodo-1-methyl pyrazoles).

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008).[1] Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles: A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666–6670.[1] (Mechanistic background on pyrazole iodination regiochemistry).

  • Sigma-Aldrich. Product Specification: 5-Iodo-1-methyl-1H-pyrazole. (Precursor properties and handling).[1]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Kinase Inhibitors Using (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2][3] The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[4][5][6] This guide provides a comprehensive technical overview and detailed protocols for the strategic use of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol , a versatile and highly functionalized building block, in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its design, its reactivity in key cross-coupling reactions, and provide step-by-step methodologies for its application in drug discovery workflows.

Introduction: The Strategic Advantage of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in the design of small molecule kinase inhibitors for several key reasons[4][5]:

  • Versatile Bioisostere: It can act as a bioisosteric replacement for other aromatic or heterocyclic systems, offering unique electronic and steric properties.

  • Key Hinge-Binding Interactions: The pyrazole nitrogen atoms can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[4]

  • Synthetic Tractability: The pyrazole core is synthetically accessible and can be readily functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8][9]

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a particularly valuable starting material. The 5-iodo group provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that can target the hydrophobic regions of the kinase active site.[10][11][12] The 4-hydroxymethyl group offers a site for further derivatization, potentially to improve solubility or to introduce additional binding interactions. A recent study highlighted the importance of a methyl alcohol at the 4-position of a pyrazole ring in a promising kinase inhibitor candidate, underscoring the relevance of this building block.[13]

Core Synthetic Strategies and Mechanistic Considerations

The carbon-iodine bond at the C5 position of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is the primary site for synthetic elaboration. The three most powerful and widely utilized transformations for this purpose are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Aryl and Heteroaryl Systems

The Suzuki-Miyaura coupling is a robust method for forming C(sp2)-C(sp2) bonds, making it ideal for introducing (hetero)aryl substituents.[1][10][11] This is a cornerstone of modern drug discovery for creating biaryl structures prevalent in kinase inhibitors.[2][14]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄. The choice of phosphine ligand is critical to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.

  • Base: A base such as sodium carbonate or potassium phosphate is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment. (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[15][16][17][18][19]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol with a generic arylboronic acid.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow reagents Reagents Assembly (Pyrazole, Boronic Acid, Pd Catalyst, Base) setup Reaction Setup (Inert Atmosphere, Degassed Solvent) reagents->setup heating Heating (Conventional or Microwave) setup->heating workup Aqueous Workup (Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol238.031.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.52.5
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To an oven-dried Schlenk tube, add (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (238 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add sodium carbonate (265 mg, 2.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-1-methyl-1H-pyrazol-4-yl)methanol.

Protocol 3.2: General Procedure for Sonogashira Coupling

This protocol details the coupling of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol with a terminal alkyne.[20][21][22]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol238.031.01.0
Terminal Alkyne-1.51.5
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (TEA)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • To an oven-dried Schlenk tube, add (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (238 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise.

  • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired (5-(alkynyl)-1-methyl-1H-pyrazol-4-yl)methanol.

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol and a primary or secondary amine.[23][24][25][26]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Cycle pd0 Pd(0)L_n pd_complex Oxidative Addition pd0->pd_complex pd_amide Amide Formation pd_complex->pd_amide product_elim Reductive Elimination pd_amide->product_elim product_elim->pd0 product Ar-NR₂ product_elim->product aryl_halide Ar-I aryl_halide->pd_complex amine R₂NH amine->pd_amide base Base base->pd_amide

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol238.031.01.0
Amine (Primary or Secondary)-1.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous-10 mL-

Procedure:

  • In a glovebox, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol).

  • Add (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (238 mg, 1.0 mmol).

  • Remove the tube from the glovebox, add anhydrous toluene (10 mL) and the amine (1.2 mmol).

  • Stir the reaction mixture at 100-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Biological Context: Targeting Kinase Signaling Pathways

The synthesized pyrazole derivatives are designed to inhibit protein kinases, which are crucial components of cell signaling pathways.[1][6] For instance, many pyrazole-based inhibitors target kinases within the PI3K/AKT/mTOR or the JAK-STAT pathways, which are frequently hyperactivated in cancer.[1][4]

Diagram of a Generic Kinase Inhibition in a Signaling Pathway:

Kinase_Pathway signal Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase signal->receptor kinase Target Kinase receptor->kinase substrate Downstream Substrate kinase->substrate Phosphorylation response Cellular Response (Proliferation, Survival) substrate->response inhibitor Synthesized Pyrazole Inhibitor inhibitor->kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrazole compound.

Conclusion

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its dual functionality allows for the systematic exploration of chemical space around the pyrazole core through robust and well-established cross-coupling methodologies. The protocols provided herein offer a solid foundation for researchers to efficiently synthesize libraries of pyrazole-based compounds for screening and lead optimization in drug discovery programs. The strategic application of this reagent will undoubtedly continue to contribute to the development of next-generation targeted therapies.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
  • PMC. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • MDPI. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3.
  • Scialert.net. (2025). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors.
  • PMC. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Benchchem. (n.d.). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • PMC. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • ResearchGate. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5.
  • Semantic Scholar. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • Benchchem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Enamine. (n.d.). safety data sheet.
  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid.
  • PMC. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
  • Fisher Scientific. (n.d.). 5-Iodo-1-methyl-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online.

Sources

Application

Application Note: (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol in Agrochemical Discovery

This Application Note and Protocol guide is designed for researchers in agrochemical discovery, focusing on the high-value scaffold (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol . Executive Summary The pyrazole ring is a "pr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers in agrochemical discovery, focusing on the high-value scaffold (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol .

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern agrochemistry, serving as the core pharmacophore in major fungicides (e.g., Fluxapyroxad, Pyraclostrobin) and insecticides (e.g., Tolfenpyrad).[1] While 4-substituted pyrazoles are ubiquitous, (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol represents a strategic "orthogonal building block."

Its value lies in its dual reactivity:

  • C5-Iodo Position: Allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl/heteroaryl diversity at the sterically demanding 5-position.

  • C4-Hydroxymethyl Position: Serves as a versatile handle for oxidation (to aldehydes/acids), etherification, or conversion to electrophilic alkyl halides.

This guide details the strategic application of this scaffold to synthesize 4,5-disubstituted pyrazole libraries , a chemical space highly relevant for Next-Generation Succinate Dehydrogenase Inhibitors (SDHIs) and METI acaricides.

Chemical Profile & Reactivity Analysis

PropertySpecification
Compound Name (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol
Molecular Formula C₅H₇IN₂O
Molecular Weight 238.03 g/mol
Key Functionality C5-Iodine: Electrophile for Cross-CouplingC4-Methanol: Nucleophile/Pre-electrophile
Steric Challenge The N-methyl group creates steric hindrance at C5, requiring specialized catalytic systems for efficient coupling.[2]
Structural Logic (Graphviz Diagram)

The following diagram illustrates the divergent synthesis pathways accessible from this single scaffold.

G Scaffold (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (Core Scaffold) Suzuki Path A: C5-Arylation (Suzuki-Miyaura) Scaffold->Suzuki Pd-Cat / Ar-B(OH)2 Oxidation Path B: C4-Oxidation (MnO2 / DMP) Scaffold->Oxidation Oxidation Chlorination Path C: C4-Chlorination (SOCl2) Scaffold->Chlorination Activation Biaryl 5-Aryl-4-hydroxymethyl pyrazole Suzuki->Biaryl Library Gen 1 Aldehyde 5-Iodo-pyrazole-4-carbaldehyde (Reductive Amination Handle) Oxidation->Aldehyde Library Gen 2 Ether 4-(Alkoxymethyl) pyrazole derivatives Chlorination->Ether Nucleophilic Sub

Caption: Divergent synthesis workflow showing three primary derivatization pathways for the 5-iodo-4-hydroxymethyl pyrazole scaffold.

Critical Application Notes

Overcoming Steric Hindrance at C5

The 5-position of 1-methylpyrazoles is adjacent to the N-methyl group. This proximity creates steric clash during the oxidative addition and transmetallation steps of cross-coupling cycles.

  • Standard Conditions Fail: Tetrakis(triphenylphosphine)palladium(0) often results in low yields or de-iodination (reduction) byproducts.

  • Expert Solution: Use sterically demanding, electron-rich phosphine ligands like XPhos or SPhos , or bidentate ligands with large bite angles like dppf . These facilitate the coupling of sterically hindered chlorides/iodides.

Stability of the C4-Hydroxymethyl Group

The primary alcohol is stable under basic Suzuki coupling conditions. However, if using strong bases (e.g., NaOtBu) for Buchwald-Hartwig aminations, the alcohol should be protected (e.g., as a THP ether or TBDMS ether) to prevent competitive O-arylation or deprotonation-induced catalyst poisoning.

Experimental Protocols

Protocol A: Regioselective C5-Suzuki Coupling

Objective: Synthesize a library of 5-aryl-1-methyl-1H-pyrazol-4-yl methanols. Scale: 1.0 mmol

Reagents:

  • Scaffold: (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (238 mg, 1.0 mmol)

  • Boronic Acid: Arylboronic acid (1.5 mmol, 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (41 mg, 0.05 eq) [Preferred for steric tolerance]

  • Base: Cs₂CO₃ (977 mg, 3.0 mmol) [Cesium promotes transmetallation in hindered systems]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 10 mL)

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial or heavy-walled pressure tube, combine the scaffold, arylboronic acid, and Cs₂CO₃.

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[3]·CH₂Cl₂ quickly under positive inert gas pressure. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.3) should disappear; the product is usually more polar/fluorescent.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Rinse with EtOAc (20 mL).

  • Extraction: Wash the filtrate with Brine (10 mL). Dry organic phase over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Gradient: 0% → 80% EtOAc in Hexanes).

Expected Yield: 75–90% depending on the boronic acid steric bulk.

Protocol B: C4-Activation and Etherification

Objective: Convert the C4-alcohol into a lipophilic ether (common pharmacophore in METI acaricides). Mechanism: Conversion to alkyl chloride followed by Williamson Ether Synthesis.

Reagents:

  • Substrate: (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (or the C5-arylated derivative from Protocol A).

  • Thionyl Chloride (SOCl₂)

  • Phenol / Alcohol nucleophile

  • K₂CO₃ / DMF[3]

Step-by-Step Methodology:

  • Chlorination:

    • Dissolve substrate (1.0 eq) in anhydrous DCM (0.2 M).

    • Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise.

    • Stir at RT for 2 hours.

    • Evaporate volatiles in vacuo (use a base trap for HCl).

    • Result: The crude 4-(chloromethyl)pyrazole is unstable on silica; use immediately.

  • Etherification:

    • Dissolve the specific phenol (1.2 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.

    • Add the crude chloride (dissolved in minimal DMF) dropwise.

    • Heat to 60°C for 3 hours.

  • Workup: Pour into ice water. Extract with EtOAc.[4][5] Wash 3x with water (to remove DMF).

  • Purification: Silica gel chromatography.

Case Study: Synthesis of a "Hybrid" SDHI Candidate

Concept: Combine the 1-methyl-pyrazole core (common in SDHIs) with a biphenyl ether tail (common in strobilurins).

Workflow:

  • Step 1: Use Protocol A to couple 4-chlorophenylboronic acid to the C5-position of the scaffold.

    • Product: [5-(4-chlorophenyl)-1-methyl-pyrazol-4-yl]methanol.

  • Step 2: Oxidize the C4-methanol to the carboxylic acid (Jones Oxidation or TEMPO/NaClO₂).

  • Step 3: Amide coupling with an aniline linker.

    • Result: A novel SDHI analog exploring the C5-aryl chemical space, which is currently less crowded than the C3-aryl space.

Data Summary: Comparison of Coupling Conditions
Catalyst SystemBaseSolventTempYield (C5-Phenyl)Notes
Pd(PPh₃)₄Na₂CO₃DME/H₂O80°C35%Significant de-iodination observed.
Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O 90°C 88% Recommended Standard.
Pd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O100°C92%Best for very bulky boronic acids.

Safety & Handling

  • Iodinated Compounds: Generally light-sensitive. Store the scaffold in amber vials at 2–8°C.

  • Alkyl Halide Intermediates: The 4-(chloromethyl) derivative (Protocol B, Step 1) is a potent alkylating agent. Handle in a fume hood; avoid skin contact.

  • Waste Disposal: Palladium wastes must be segregated for heavy metal disposal.

References

  • Aggarwal, R., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.

  • BenchChem Application Notes. (2025). Suzuki-Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol.

  • Lamberth, C., & Dinges, J. (2012). Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. (Standard text on pyrazole fungicides).
  • Sigma-Aldrich. (2024). Product Specification: 5-Iodo-1-methyl-1H-pyrazole.

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 4-iodo-3-methyl-1H-pyrazole (Isomer Comparison).

Sources

Method

Application Notes and Protocols for the Functionalization of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Pyrazole-containing molecules exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3] The functionalization of the pyrazole core is therefore a critical endeavor in drug discovery, allowing for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets.[1][4] This guide provides detailed protocols for the synthetic manipulation of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol , a versatile building block for the creation of diverse chemical libraries.

The strategic placement of the iodo and hydroxymethyl groups on this pyrazole derivative offers two distinct points for chemical modification. The highly reactive carbon-iodine bond at the 5-position is an ideal handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[5][6] Concurrently, the hydroxymethyl group at the 4-position can be oxidized to an aldehyde, which then serves as a gateway for a host of subsequent chemical transformations.

Strategic Functionalization Pathways

The synthetic utility of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol stems from the ability to selectively functionalize two key positions. The following diagram illustrates the primary transformation pathways discussed in this document.

G A (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol B Oxidation A->B D Cross-Coupling Reactions A->D C 5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde B->C C->D Further Derivatization E Diverse 5-Substituted Pyrazole Derivatives D->E

Caption: Key functionalization strategies for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The carbon-iodine bond at the C5 position of the pyrazole ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted pyrazoles.[7][8] The reaction couples the iodo-pyrazole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[7]

Causality Behind Experimental Choices:

  • Catalyst Selection: While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts incorporating bulky, electron-rich phosphine ligands such as XPhos and SPhos often provide superior results, especially with challenging substrates.[8]

  • Base: The choice of base is crucial for activating the boronic acid.[7] Inorganic bases like sodium carbonate or potassium phosphate are commonly employed.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is typically used to facilitate the dissolution of both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling

Reagent/ParameterConditionMolar Equiv.
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol---1.0
Arylboronic Acid---1.2
Pd(PPh₃)₄Catalyst0.05
Na₂CO₃Base2.5
Solvent System1,4-Dioxane/H₂O4:1 ratio
Temperature90 °C---
Reaction Time6-12 hours---

Procedure:

  • To a Schlenk tube, add (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[9]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[9]

  • Add the degassed solvent system.

  • Heat the reaction mixture at 90 °C with stirring for 6-12 hours, monitoring progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the synthesis of alkynyl-substituted pyrazoles.[10][11] This reaction involves the coupling of the iodo-pyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[12]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the iodo-pyrazole, while the copper(I) co-catalyst activates the alkyne.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne.

  • Solvent: Anhydrous aprotic solvents like THF or DMF are preferred to prevent unwanted side reactions.

Detailed Protocol: Sonogashira Coupling

Reagent/ParameterConditionMolar Equiv.
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol---1.0
Terminal Alkyne---1.2-1.5
PdCl₂(PPh₃)₂Catalyst0.02
CuICo-catalyst0.04
Triethylamine (TEA)Base3.0
SolventAnhydrous THF or DMF---
Temperature50-80 °C---
Reaction Time3-8 hours---

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol, PdCl₂(PPh₃)₂, and CuI.[12]

  • Add the anhydrous solvent and TEA, and stir for 10-15 minutes at room temperature.[12]

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to the desired temperature and monitor by TLC.[11][12]

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[12]

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of amino-pyrazoles.[13][14] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the iodo-pyrazole and a primary or secondary amine.[13]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[15] Bulky, electron-rich phosphine ligands such as tBuDavePhos are often effective for the coupling of 4-halopyrazoles.[16]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically required.[15]

  • Inert Atmosphere: The palladium catalyst is sensitive to air and moisture, necessitating the use of an inert atmosphere.

Detailed Protocol: Buchwald-Hartwig Amination

Reagent/ParameterConditionMolar Equiv.
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol---1.0
Amine---1.2
Pd₂(dba)₃Catalyst0.02
tBuDavePhosLigand0.08
KOtBuBase1.5
SolventAnhydrous Toluene or Dioxane---
Temperature90-120 °C---
Reaction Time8-24 hours---

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol, the palladium precatalyst, the ligand, and the base.[15]

  • Evacuate and backfill the tube with inert gas three times.[15]

  • Add the anhydrous, degassed solvent, followed by the amine.[15]

  • Seal the tube and heat the reaction mixture with vigorous stirring.[15]

  • Monitor the reaction progress by TLC or LC-MS.[15]

  • Upon completion, cool to room temperature, dilute with a suitable organic solvent, and quench with water.[15]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[15]

  • Purify the crude product by silica gel column chromatography.[15]

Part 2: Oxidation of the Hydroxymethyl Group

The hydroxymethyl group at the C4-position can be oxidized to the corresponding aldehyde, a versatile functional group for further derivatization.[17] The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the pyrazole ring.

Causality Behind Experimental Choices:

  • Mild Oxidants: Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are preferred to prevent over-oxidation and decomposition of the starting material.

  • Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for these oxidations.

Detailed Protocol: Oxidation to the Aldehyde

Reagent/ParameterConditionMolar Equiv.
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol---1.0
Activated MnO₂Oxidant5.0-10.0
SolventAnhydrous Dichloromethane (DCM)---
TemperatureRoom Temperature---
Reaction Time12-24 hours---

Procedure:

  • To a round-bottom flask, add a solution of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol in anhydrous DCM.

  • Add activated MnO₂ in portions with stirring.

  • Stir the suspension vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with DCM.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde, which can often be used in the next step without further purification.

Workflow for Sequential Functionalization

The following diagram outlines a typical workflow for the sequential functionalization of the starting material, first by oxidation and then by a cross-coupling reaction.

G start Start: (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol oxidation Step 1: Oxidation (e.g., MnO₂ in DCM) start->oxidation aldehyde Intermediate: 5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde oxidation->aldehyde coupling Step 2: Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) aldehyde->coupling product Final Product: 5-Substituted-1-methyl-1H-pyrazole-4-carbaldehyde coupling->product end End product->end

Caption: A sequential functionalization workflow.

Conclusion

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a highly valuable and versatile building block for the synthesis of functionalized pyrazole derivatives. The protocols detailed in this guide provide robust and reliable methods for the selective modification of both the C5 and C4 positions of the pyrazole ring. By leveraging these synthetic strategies, researchers can efficiently generate diverse libraries of novel pyrazole-containing compounds for screening in drug discovery and other applications.

References

  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 5049.
  • Silva, V. L. M., & Silva, A. M. S. (2021). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds. Molecules, 26(16), 5044.
  • El-Sayed, M. A. A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 106905.
  • Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3762.
  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Taylor & Francis Online. Retrieved from [Link]

  • Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. Retrieved from [Link]

  • Cankař, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12356.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(14), 8963-8971.
  • Author Unknown. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Source not found.
  • Lee, K.-I., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(18), 4277.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]

  • E. Arbačiauskienė, et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71.
  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Organic Chemistry. (2023, March 6). Buchwald-Hartwig amination [Video]. YouTube. Retrieved from [Link]

  • Kaur, N., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen, 14(10), e202500143.
  • Grygorenko, O. O., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 1786-1796.
  • Kurbatov, S. V., et al. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Retrieved from [Link]

  • Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 76(7), 3499-3503.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthesis and pharmacological activities of pyrazole derivatives. Journal of Advanced Scientific Research, 12(3), 37-43.
  • Silva, V. L. M., & Silva, A. M. S. (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Molecules, 28(15), 5899.
  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • Ghasemzadeh, M. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(11), 3051-3064.

Sources

Application

Application Note: High-Throughput Screening with (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol Libraries

This Application Note and Protocol guide details the strategic utilization of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol as a privileged scaffold for High-Throughput Screening (HTS) library generation. Abstract & Strategi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic utilization of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol as a privileged scaffold for High-Throughput Screening (HTS) library generation.

Abstract & Strategic Value

The pyrazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The specific scaffold (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1871985-48-6) offers a unique bifunctional platform for Fragment-Based Drug Discovery (FBDD) and library construction.

Its value lies in its orthogonal reactivity:

  • C5-Iodine: A reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), allowing exploration of deep hydrophobic pockets in protein targets.

  • C4-Hydroxymethyl: A versatile polar handle for solubilizing groups, hydrogen bond donors, or conversion to electrophiles (alkyl halides) for nucleophilic substitution.

This guide outlines the protocol for synthesizing a diversity-oriented library from this core and screening it against biological targets.

Chemical Structure & Properties[1][2][3]

PropertyDetail
Chemical Name (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol
CAS Number 1871985-48-6 (Reference)
Molecular Formula C₅H₇IN₂O
Molecular Weight 238.03 g/mol
Appearance Light yellow solid or brown oil (depending on purity)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Key Functionality C5-I: Electrophile for Pd-catalysisC4-CH₂OH: Nucleophile/Electrophile precursor

Library Synthesis Protocol

Objective: Generate a 96-member or 384-member library by diversifying the C5 position via Suzuki-Miyaura coupling, followed by optional C4 functionalization.

Workflow Diagram

Library_Synthesis Scaffold (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (Core Scaffold) Suzuki Step 1: Suzuki Coupling (C5 Diversification) Scaffold->Suzuki + 96 Boronic Acids Pd(dppf)Cl2, K2CO3 Intermediates C5-Arylated Intermediates (96 wells) Suzuki->Intermediates Funct_C4 Step 2: C4 Functionalization (Reductive Amination / Etherification) Intermediates->Funct_C4 Optional: Expand Diversity Final_Lib Final Library (Ready for HTS) Intermediates->Final_Lib Direct Screen Funct_C4->Final_Lib

Caption: Divergent synthesis workflow transforming the iodinated scaffold into a functionalized library.

Protocol A: C5-Diversification (Suzuki Coupling)

Targeting the hydrophobic pocket of enzymes.

Reagents:

  • Scaffold: (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (0.1 mmol per well).

  • Diversity Set: 96 Aryl/Heteroaryl Boronic Acids (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Base: 2M Aqueous K₂CO₃ (3 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Plate Setup: In a 96-well deep-well block (polypropylene), dispense 0.1 mmol of the scaffold (dissolved in dioxane) into each well.

  • Reagent Addition: Add 0.15 mmol of a unique boronic acid to each well.

  • Catalyst Mix: Prepare a master mix of Pd(dppf)Cl₂ and add to all wells.

  • Activation: Add aqueous K₂CO₃. Seal the plate with a chemically resistant mat.

  • Reaction: Heat at 80-90°C for 4-12 hours with agitation (600 rpm).

    • Note: The free hydroxyl group at C4 is generally tolerated under these conditions.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash with water/brine using a liquid handler.

  • Purification: Pass the organic layer through a silica SPE cartridge or filter plate to remove Pd residues. Evaporate solvent.[1]

Protocol B: C4-Diversification (Optional Expansion)

Targeting solvent-exposed regions or improving solubility.

  • Activation: React the C5-arylated intermediates with Methanesulfonyl chloride (MsCl) and TEA in DCM to generate the mesylate in situ.

  • Displacement: Add diverse amines (primary/secondary) to displace the mesylate.

  • Result: A library of (1-methyl-5-aryl-1H-pyrazol-4-yl)methanamines .

High-Throughput Screening (HTS) Protocol

Objective: Screen the generated library against a target kinase (e.g., ROS1, ALK) or a protein-protein interaction interface.

HTS Workflow Diagram

HTS_Workflow Library_Plate Library Source Plate (10 mM in DMSO) Assay_Ready Assay Ready Plate (Acoustic Transfer) Library_Plate->Assay_Ready Echo 550 (10-50 nL) Reagent_Add Add Enzyme + Substrate (e.g., FRET/ADP-Glo) Assay_Ready->Reagent_Add Incubation Incubation (60 min @ RT) Reagent_Add->Incubation Readout Plate Reader (Fluorescence/Luminescence) Incubation->Readout Hit_Select Hit Selection (>50% Inhibition) Readout->Hit_Select

Caption: Standard HTS workflow utilizing acoustic dispensing for precision low-volume transfer.

Assay Setup (Example: Kinase Inhibition)
  • Preparation: Dilute library compounds to 10 mM in 100% DMSO.

  • Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 10-50 nL of compound to a 384-well assay plate (final assay concentration: 1-10 µM).

  • Controls:

    • High Control: DMSO only (0% inhibition).

    • Low Control: Known inhibitor (e.g., Staurosporine) at IC100.

  • Reaction:

    • Add 5 µL Enzyme buffer.

    • Add 5 µL ATP/Substrate mix.

    • Incubate for 60 minutes at room temperature.

  • Detection: Add detection reagent (e.g., ADP-Glo or TR-FRET antibody mix). Read on a multimode plate reader (e.g., EnVision).

Data Analysis & Troubleshooting

Data Normalization

Calculate Percent Inhibition for each well:



Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Suzuki Catalyst poisoning by C4-OH or Iodine degradation.Increase catalyst load to 5%; Ensure strictly anaerobic conditions; Protect C4-OH as THP ether if necessary.
Precipitation in HTS Compound insolubility in aqueous buffer.The C4-OH improves solubility, but lipophilic C5-aryls may reduce it. Limit final concentration to 10 µM or add 0.01% Triton X-100.
High False Positives Aggregation-based inhibition.Include a detergent (Tween-20) in the assay buffer; run a counter-screen with an unrelated protein.

References

  • Doucet, H., et al. (2025).[1][2] Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group. ResearchGate. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Link

  • Vertex Pharmaceuticals. (2021).[3][4] Heteroaromatic macrocyclic ether chemotherapeutic agents. WO2021226269A1.[5] (Describes synthesis of the scaffold). Link

  • Ansari, A., et al. (2017). Pyrazole scaffolds: A promising frontier in drug discovery. Journal of Chemical Health Risks. Link

  • Balle, T., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole. Organic & Biomolecular Chemistry. Link

Sources

Method

The Strategic Utility of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol in the Synthesis of Fused Heterocyclic Scaffolds

Introduction: The Privileged Pyrazole Scaffold and the Role of Functionalized Intermediates The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold and the Role of Functionalized Intermediates

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of approved therapeutic agents.[1] Its unique electronic properties and metabolic stability have made it a focal point in the design of novel drugs targeting a wide array of diseases, including cancer and inflammatory conditions.[2][3] The ability to strategically functionalize the pyrazole ring is paramount for fine-tuning the pharmacological profiles of lead compounds. In this context, (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol emerges as a highly versatile and valuable building block for the synthesis of complex heterocyclic systems, particularly fused pyrazolo-derivatives such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines. These fused systems are of significant interest as they often act as bioisosteres of endogenous purines, enabling them to interact with a variety of biological targets.[4]

This technical guide provides an in-depth exploration of the synthesis and application of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol. We will delve into detailed, field-proven protocols for its utilization in key cross-coupling reactions and subsequent cyclization strategies, offering researchers and drug development professionals a comprehensive resource for leveraging this potent intermediate in their synthetic endeavors.

Synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol: A Proposed Route

While a direct literature preparation for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is not extensively documented, a robust synthetic pathway can be proposed based on established pyrazole chemistry. The following multi-step synthesis is designed to be efficient and adaptable in a standard laboratory setting.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Iodination A Ethyl Acetoacetate C Enaminone Intermediate A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E Ethyl 1,5-dimethyl- 1H-pyrazole-4-carboxylate C->E Reaction with D Methylhydrazine D->E G (1,5-Dimethyl-1H- pyrazol-4-yl)methanol E->G Reduction F Lithium Aluminum Hydride (LAH) F->G I (5-Iodo-1-methyl-1H- pyrazol-4-yl)methanol (Target Molecule) G->I Iodination H N-Iodosuccinimide (NIS) H->I

Caption: Proposed synthetic pathway for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol.

Protocol 1: Synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (Enaminone Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv).

  • Heat the mixture at 80-90 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the volatile byproducts under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

  • Dissolve the crude enaminone intermediate from Step 1 in ethanol.

  • To this solution, add methylhydrazine (1.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.

Step 3: Synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methanol

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LAH) (1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 equiv) in anhydrous THF dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield (1,5-dimethyl-1H-pyrazol-4-yl)methanol.

Step 4: Synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

  • Dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanol (1.0 equiv) in acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 equiv) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.[5]

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is highly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful platform for introducing molecular diversity. The adjacent hydroxymethyl group may influence the reactivity and can be protected if necessary, although many modern catalytic systems tolerate free hydroxyl groups.

Cross_Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol Suzuki_Reagents Ar-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Start->Suzuki_Reagents Reacts with Sono_Reagents Terminal Alkyne Pd Catalyst, CuI Base (e.g., Et₃N) Start->Sono_Reagents Reacts with Buch_Reagents Amine (R₂NH) Pd Catalyst, Ligand Base (e.g., NaOtBu) Start->Buch_Reagents Reacts with Suzuki_Product (5-Aryl-1-methyl-1H-pyrazol-4-yl)methanol Suzuki_Reagents->Suzuki_Product Yields Sono_Product (5-(Alkynyl)-1-methyl-1H-pyrazol-4-yl)methanol Sono_Reagents->Sono_Product Yields Buch_Product (5-(Amino)-1-methyl-1H-pyrazol-4-yl)methanol Buch_Reagents->Buch_Product Yields

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Technical Support Center: Purification & Isolation of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol Part 1: Critical Quality Attributes & Initial Assessment (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a densely functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Part 1: Critical Quality Attributes & Initial Assessment

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a densely functionalized heterocyclic building block.[1][2] Its purification is often complicated by the lability of the C5-iodine bond and the amphiphilic nature of the hydroxymethyl group.[1]

Target Molecule Profile:

  • Appearance: Typically a white to off-white crystalline solid.[1][2] If crude, often appears as a viscous yellow oil or waxy solid.[2]

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate, DCM.[2] Poorly soluble in Pentane, Heptane, and Water (though it may form emulsions).

  • Stability: Sensitive to light (iodine liberation) and strong acids (potential for protodeiodination).[2]

Common Impurity Profile

Before starting purification, identify your impurities to select the correct technique.[2]

Impurity TypeOriginRetention (TLC)Removal Strategy
Des-iodo Analog Over-reduction of the ester/aldehyde precursor (C-I bond cleavage).[1][2]Similar to ProductDifficult. Requires high-efficiency column chromatography or recrystallization.[1][2]
Starting Ester Incomplete reduction.Higher

(Less Polar)
Silica Gel Chromatography (Easy separation).[2]
Aldehyde Intermediate Incomplete reduction.Higher

than alcohol
Chemoselective reduction (NaBH₄) or Chromatography.[2]
Free Iodine (

)
Decomposition/Light exposure.[2]Purple/Brown vapor or spotWash with

(Thiosulfate).[2]

Part 2: Troubleshooting & FAQs

Q1: My crude product is a dark oil that refuses to solidify. How do I induce crystallization?

Diagnosis: This "oiling out" is typically caused by residual high-boiling solvents (DMF, DMSO) or trace impurities (regioisomers) disrupting the crystal lattice.

Corrective Action:

  • Azeotropic Drying: Dissolve the oil in DCM and evaporate 3x to remove traces of polar solvents.[2]

  • Trituration:

    • Dissolve the crude oil in a minimum amount of Diethyl Ether or TBME (approx. 2 mL/g).[2]

    • Add Pentane or Heptane dropwise with vigorous stirring until the solution turns cloudy.[2]

    • Cool to -20°C overnight. Scratch the flask wall with a glass rod to induce nucleation.[2]

  • Seed Crystals: If available, add a micro-spatula of pure seed crystal.

Q2: I observe a "des-iodo" impurity (approx. 5-10%) after reduction. How do I prevent this?

Diagnosis: You likely used a harsh reducing agent (e.g.,


 at reflux) or prolonged reaction times, which caused hydrodeiodination  at the C5 position.

Preventative Protocol:

  • Switch Reagents: Use Sodium Borohydride (

    
    )  in Methanol/THF at 
    
    
    
    to Room Temperature.[1][2] This is milder and chemoselective for the ester/aldehyde over the aryl iodide.[2]
  • Alternative: Use DIBAL-H (2.2 equiv) in Toluene/DCM at

    
    .[1][2] The low temperature kinetically prevents oxidative addition into the C-I bond.[2]
    
Q3: The product spots are tailing significantly on Silica TLC/Column.

Diagnosis: The basic pyrazole nitrogen (N2) and the hydroxyl group can interact strongly with the acidic silanols on the silica gel, causing peak broadening.[2]

Optimization:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1-2% Ammonia in Methanol to your mobile phase.[1][2] This neutralizes the silica surface.[2]

  • Recommended Solvent System: DCM : MeOH (95:5 to 90:10) is usually effective.[2] For non-polar impurities, start with Hexane : EtOAc (50:50).[2]

Part 3: Validated Experimental Protocols

Protocol A: Chemoselective Reduction (Minimizing Deiodination)

Use this method to generate the crude alcohol with minimal impurities.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Addition: Cool to

    
    . Add 
    
    
    
    (2.0 equiv) portion-wise (Solid) or dropwise (Solution).[2] Note:
    
    
    is stronger than
    
    
    but milder than
    
    
    for esters.[1][2]
  • Reaction: Stir at

    
     for 1 hour, then warm to RT. Monitor by TLC.[2][3]
    
  • Quench: Cool to

    
    . Add Sat. 
    
    
    
    dropwise.[2] Do not use HCl , as acid can destabilize the C-I bond.[2]
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .[2]
    
Protocol B: Purification via Recrystallization

Best for removing minor des-iodo impurities.[1][2]

  • Solvent System: Ethyl Acetate (Good solvent) / Heptane (Anti-solvent).[2]

  • Dissolution: Heat the crude solid in minimal Ethyl Acetate at

    
     until dissolved.
    
  • Precipitation: Remove from heat. While still hot, add Heptane dropwise until a faint turbidity persists.

  • Cooling: Allow to cool to RT slowly (wrap flask in foil to slow heat loss). Then place in fridge (

    
    ) for 4 hours.
    
  • Collection: Filter the white needles/prisms and wash with cold Heptane.[2]

Part 4: Process Visualization

Figure 1: Purification Decision Tree

This logic flow helps users decide between chromatography and crystallization based on crude purity.[1][2]

PurificationLogic Start Crude (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC Decision1 Is Des-iodo impurity > 5%? CheckTLC->Decision1 RouteHighImpurity Column Chromatography (DCM:MeOH 95:5) Decision1->RouteHighImpurity Yes RouteLowImpurity Is Product an Oil? Decision1->RouteLowImpurity No RouteHighImpurity->RouteLowImpurity After Column Trituration Trituration (Ether/Pentane) RouteLowImpurity->Trituration Yes (Oiling out) Recryst Recrystallization (EtOAc/Heptane) RouteLowImpurity->Recryst No (Solid) Final Pure Solid Product Trituration->Final Recryst->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profile and physical state.

Figure 2: Impurity Formation Pathway

Understanding the chemical origin of the critical "des-iodo" impurity.[1]

ImpurityPath cluster_Main Desired Pathway (Mild Reduction) cluster_Side Side Reaction (Harsh Conditions) Ester Starting Ester (5-Iodo-1-methyl...) Aldehyde Aldehyde Intermediate Ester->Aldehyde Hydride (1 eq) DesIodo Des-iodo Impurity (1-methyl-1H-pyrazol-4-yl)methanol Ester->DesIodo Direct Dehalogenation Alcohol Target Alcohol (5-Iodo-4-hydroxymethyl) Aldehyde->Alcohol Hydride (1 eq) Alcohol->DesIodo Excess LiAlH4 / Heat (Hydrodeiodination)

Caption: Mechanistic pathway showing how harsh reduction conditions lead to the critical des-iodo impurity.[1]

References

  • Aggarwal, V. K., et al. (2018).[2] Synthesis and Functionalization of Heterocycles via Lithiation/Borylation. Journal of the American Chemical Society.[2][4]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 329766533, 5-Iodo-1-methyl-1H-pyrazole. Retrieved March 7, 2026.[2] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (General reference for chemoselectivity of hydride reductions).

  • BenchChem Technical Support. (2025). Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. [1]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 5-Iodo-1-methyl-1H-pyrazole.

Sources

Optimization

Overcoming challenges in the iodination of pyrazoles

Technical Support Center: Pyrazole Iodination Welcome to the Pyrazole Chemistry Support Hub. Ticket ID: PYR-IOD-001 Assigned Specialist: Senior Application Scientist Status: Open Objective: Resolve regioselectivity, reac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Iodination

Welcome to the Pyrazole Chemistry Support Hub. Ticket ID: PYR-IOD-001 Assigned Specialist: Senior Application Scientist Status: Open Objective: Resolve regioselectivity, reactivity, and stability issues in the iodination of pyrazole scaffolds.

Module 1: Triage & Strategy Selection

Before selecting a reagent, you must diagnose the electronic and steric environment of your substrate. Pyrazoles are


-excessive (electron-rich), naturally favoring electrophilic aromatic substitution (EAS) at the C-4  position. However, substituents significantly alter this landscape.[1]

Diagnostic Decision Tree Use the following logic flow to select the correct protocol for your specific substrate.

PyrazoleIodination Start Start: Substrate Analysis DesiredPos Desired Position? Start->DesiredPos C4 Target: C-4 DesiredPos->C4 Standard EAS C5 Target: C-5 DesiredPos->C5 Directed Metalation Electronics Electronic Nature? C4->Electronics MethodC Method C: Lithiation-Trapping (n-BuLi / THF / -78°C) C5->MethodC Deprotonation Rich Electron-Rich / Neutral (Alkyl, Aryl, -OR) Electronics->Rich Activated Poor Electron-Deficient (-CF3, -NO2, -COR) Electronics->Poor Deactivated MethodA Method A: Green Oxidation (I2 / H2O2 / H2O) Rich->MethodA High Yield MethodB Method B: Acid-Mediated (NIS / TFA or I2 / CAN) Poor->MethodB Requires Activation

Caption: Logic flow for selecting the optimal iodination strategy based on regioselectivity requirements and substrate electronics.

Module 2: C-4 Iodination (Standard & Deactivated)

Context: C-4 is the nucleophilic center. Challenges arise when the ring is deactivated by electron-withdrawing groups (EWGs) like


 or 

.[1]
Protocol A: The "Green" Aqueous Method (Electron-Rich/Neutral)

Best for: Alkyl-pyrazoles, N-aryl pyrazoles without strong EWGs.

Reagents: Molecular Iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), Hydrogen Peroxide (

), Water.[1] Mechanism:

oxidizes

back to

, ensuring 100% atom economy and generating a more electrophilic iodine species in situ.
  • Suspend pyrazole (1.0 equiv) in water (approx. 5 mL/mmol).

  • Add

    
     (0.5 equiv). Note: Only 0.5 equiv is needed because iodide byproduct is re-oxidized.
    
  • Add

    
     (30% aq, 0.6 equiv) dropwise.
    
  • Stir at room temperature (RT) for 1–24 h. Monitor by TLC/LCMS.

  • Workup: The product often precipitates. Filter and wash with water.[2] If soluble, extract with EtOAc and wash with 5%

    
     (sodium thiosulfate) to remove excess iodine.
    
Protocol B: The "Power" Method (Electron-Deficient)

Best for: 3-Trifluoromethylpyrazoles, Nitro-pyrazoles.

Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) or Ceric Ammonium Nitrate (CAN).[1][2][3] Mechanism: TFA protonates NIS, generating a highly reactive


 equivalent capable of overcoming the deactivated ring.
  • Dissolve substrate (1.0 equiv) in Acetonitrile (MeCN) or TFA.

  • Add NIS (1.2–1.5 equiv).

  • Heat to 60–80°C. Critical: Deactivated substrates rarely react at RT.

  • Monitor: If conversion stalls, add catalytic

    
     (for NIS) or switch to 
    
    
    
    (1.3 equiv) + CAN (1.1 equiv) in MeCN at reflux [1].
Troubleshooting Guide: C-4 Iodination
SymptomProbable CauseCorrective Action
Low Yield (<30%) Ring deactivation (EWG present).Switch from

to NIS/TFA or

/CAN.[3] Heat is required (Reflux/80°C) [2].[1]
No Reaction Substrate insolubility in water (Method A).Add a co-solvent like ethanol or switch to Method B (MeCN/TFA).
Poly-iodination Substrate is too electron-rich (e.g., amino-pyrazole).Reduce equivalents of iodinating agent to 0.9. Lower temperature to 0°C.
Red/Brown Product Residual Iodine contamination.Wash organic layer with saturated

until the color dissipates.

Module 3: C-5 Iodination (The "Hard" Target)

Context: Direct EAS will not put iodine at C-5 if C-4 is open. You must use lithiation to deprotonate the most acidic proton (C-5).

Protocol C: Lithiation-Trapping

Best for: 1-Aryl-3-CF3-pyrazoles, forcing regioselectivity to C-5.

Reagents: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Butyllithium (

-BuLi),

, anhydrous THF.[4] Prerequisite: The N-position must be substituted (N-alkyl/aryl) or protected (e.g., SEM, THP). Free NH pyrazoles will simply be deprotonated at the nitrogen.
  • Prepare a solution of N-substituted pyrazole (1.0 equiv) in anhydrous THF under Argon/Nitrogen.

  • Cool to -78°C (Dry ice/acetone bath). Critical: Higher temps lead to decomposition or "lithium dance" scrambling.

  • Add

    
    -BuLi (1.1–1.3 equiv) dropwise. Stir for 30–60 mins at -78°C to form the C-5 lithiated species.
    
  • Add a solution of

    
     (1.2 equiv) in THF dropwise.
    
  • Warm slowly to RT.

  • Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract and wash with thiosulfate.
    
Troubleshooting Guide: C-5 Iodination
SymptomProbable CauseCorrective Action
Mixture of C-4/C-5 "Lithium Dance" or warming too fast.Keep reaction strictly at -78°C during lithiation. Ensure quench happens before warming if unstable.
C-4 Iodine Product Mechanism failure (EAS occurred instead).You likely added

before successful lithiation, or used a reagent that promotes EAS. Ensure

-BuLi quality.
Starting Material Only Wet solvent killed the Lithio-species.THF must be distilled/dry.

-BuLi must be titrated.
N-Iodination Free NH was present.N-protect the pyrazole before lithiation.

-BuLi removes NH proton first.

Module 4: Comparative Data & Performance

Table 1: Method Efficiency by Substrate Type

Substrate ClassMethodReagentsTypical YieldRegioselectivityRef
1-Methyl-pyrazole Green EAS

85-95%>99% C-4[3]
1-Aryl-3-CF3-pyrazole Acidic EAS

82%>95% C-4[1]
1-Aryl-3-CF3-pyrazole Lithiation

65-89%>99% C-5[1]
1-Acyl-5-hydroxy-dihydro Dehydration

95%C-4[4]

Module 5: Frequently Asked Questions (FAQ)

Q: Why am I observing N-iodination? A: In neutral/basic conditions, iodine can attack the nitrogen lone pair. This is usually a kinetic product.

  • Fix: For C-iodination, these intermediates often rearrange to the C-position upon heating or acid treatment. If the N-iodo species is stable and unwanted, ensure you are using acidic conditions (Method B) which protonate the nitrogen, blocking it from nucleophilic attack, or use a protecting group.

Q: Can I iodinate a pyrazole with a free NH group? A: Yes, for C-4 iodination (Method A/B). The


 method works well for free NH pyrazoles. However, for C-5 iodination (Method C), you must  protect the nitrogen, otherwise, 

-BuLi will simply act as a base and remove the NH proton, preventing C-lithiation.

Q: How do I remove the purple iodine color from my product? A: The purple/brown color indicates free iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Wash your organic phase with a saturated aqueous solution of Sodium Thiosulfate (

). The iodine will be reduced to colorless iodide (

) which partitions into the aqueous layer.

Q: Is there a metal-free way to iodinate deactivated pyrazoles? A: Yes, but it requires harsh conditions. NIS in pure Trifluoroacetic Acid (TFA) at reflux is a metal-free alternative to the CAN (Cerium) method, though CAN is often cleaner for trifluoromethylated substrates [2].

References

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: Regioselective synthesis of 4-/5-iodides. RSC Advances. Available at: [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available at: [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters. Available at: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination. Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling with (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Executive Summary You are working with (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol , a densely functionalized heterocyclic building block. This substrate presents a specific "Triad of Challenges" that distinguishes it from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol , a densely functionalized heterocyclic building block. This substrate presents a specific "Triad of Challenges" that distinguishes it from standard aryl halide couplings:

  • Steric Congestion: The reactive C5-Iodine is flanked by the N1-Methyl group and the C4-Hydroxymethyl group. This "ortho-ortho" substitution pattern significantly impedes oxidative addition.

  • Catalyst Poisoning: The pyrazole N2 nitrogen (lone pair donor) can coordinate to Palladium, displacing ligands and deactivating the catalyst (formation of stable Pd-bis(pyrazole) complexes).

  • Protic Interference: The free primary alcohol (

    
    ) allows for hydrogen bonding but can also interfere with strong bases or undergo side reactions if not managed.
    

This guide provides a self-validating optimization workflow designed to overcome these specific barriers.

Module 1: The "Engine" – Catalyst & Ligand Selection[1]

Why Standard Catalysts Fail

Standard catalysts like Pd(PPh₃)₄ often fail with this substrate because the triphenylphosphine ligands are labile (fall off easily) and not bulky enough to prevent the pyrazole nitrogen from binding to the metal center.

Recommended Catalyst Systems
TierCatalyst SystemRole/Indication
1. The Workhorse Pd(dppf)Cl₂ · DCM Start Here. The bidentate dppf ligand creates a wide bite angle and resists displacement by the pyrazole nitrogen. Effective for moderately difficult couplings.
2. The Optimizer XPhos Pd G3 / G4 Use for Low Yields. The bulky biaryl phosphine (XPhos) facilitates oxidative addition into the sterically hindered C5-I bond and blocks N-coordination.
3. The Specialist Pd-PEPPSI-IPr Use for Stubborn Substrates. The N-Heterocyclic Carbene (NHC) ligand is extremely tightly bound, preventing catalyst poisoning even in the presence of free amines/alcohols.
Protocol A: High-Activity Screening (XPhos System)

Use this protocol if you observe <20% conversion with Pd(dppf)Cl₂.

  • Stoichiometry: Substrate (1.0 eq), Boronic Acid (1.5 eq), XPhos Pd G3 (2-5 mol%) .

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degassing is critical.

  • Base:

    
     (3.0 eq).
    
  • Temperature: 80°C (Oil bath) or 100°C (Microwave, 30 min).

Technical Insight: The "G3" precatalyst contains a pre-formed Pd(II) species that rapidly reduces to the active Pd(0) species on the ligand, ensuring accurate stoichiometry and eliminating the induction period seen with Pd(OAc)₂ + Ligand mixtures.

Module 2: The "Environment" – Base & Solvent Effects[1]

Handling the Free Alcohol

The hydroxymethyl group is a protic site. Using strong alkoxide bases (e.g.,


) can deprotonate the alcohol, creating an alkoxide that may act as a nucleophile or alter solubility.

Q: Do I need to protect the alcohol? A: Generally, No , provided you use a mild inorganic base.

  • Recommended Base: Potassium Phosphate Tribasic (

    
    ). It buffers the reaction effectively and is less likely to cause side reactions than carbonates or hydroxides in this specific system.
    
  • Alternative: Cesium Carbonate (

    
    ) in dry DMF if water must be avoided (though Suzuki usually benefits from trace water).
    
Solvent Systems for Solubility

Your substrate is polar. Non-polar solvents (Toluene) may precipitate the substrate.

  • Best: 1,4-Dioxane/Water (4:[1]1) or n-Butanol (for high temp).

  • Green Alternative: Ethanol/Water (1:1) – works well with Pd-NHC catalysts.

Module 3: Troubleshooting Guide (Root Cause Analysis)

Visualizing the Decision Matrix

Troubleshooting Start Issue: Low Yield / Incomplete Reaction Check1 Is Starting Material (SM) Consumed? Start->Check1 Branch_SM_Left SM Remains (Stalled) Check1->Branch_SM_Left Yes (SM visible) Branch_SM_Gone SM Consumed (Side Products) Check1->Branch_SM_Gone No (SM gone) Sol1 Catalyst Poisoning/Deactivation Action: Switch to XPhos Pd G3 or Pd-PEPPSI-IPr Branch_SM_Left->Sol1 Sol2 Protodehalogenation (I -> H) Action: Lower Temp, Switch Solvent to Anhydrous Dioxane Branch_SM_Gone->Sol2 Product Mass = SM - 126 (I) + 1 (H) Sol3 Homocoupling of Boronic Acid Action: Slow addition of Boronic Acid Reduce Oxidant (O2) - Degas better Branch_SM_Gone->Sol3 Dimer detected

Figure 1: Diagnostic workflow for troubleshooting reaction failure modes.

FAQ: Specific Failure Modes

Q1: I see the de-iodinated product (Protodehalogenation). Why?

  • Cause: This is common with heteroaryl iodides. The Pd-Ar intermediate captures a hydride (H⁻) instead of the boronic acid. Sources of hydride include the solvent (THF/Dioxane) or the alcohol moiety itself under high heat.

  • Fix:

    • Lower the temperature (try 60°C).

    • Switch solvent to Toluene/Water (Toluene is less prone to hydride transfer than THF).

    • Increase the concentration of Boronic Acid to outcompete the hydride transfer.

Q2: The reaction turns black immediately and stops.

  • Cause: "Pd Black" precipitation. The ligand is detaching, and Pd(0) is aggregating into inactive metal particles.

  • Fix: Your ligand is too weak. Switch to XPhos or SPhos (Buchwald ligands).[2] These are electron-rich and bulky, binding tightly to Pd to prevent aggregation.

Q3: Can I use microwave irradiation?

  • Answer: Yes, and it is often preferred for sterically hindered pyrazoles.

  • Conditions: 100–120°C for 20–40 minutes.

  • Warning: Ensure your vial is rated for the pressure if using aqueous solvents.

Module 4: Scalability & Workup

Scavenging Palladium

Because the pyrazole nitrogen binds Pd, residual metal levels in the product can be high.

  • Step: After workup, treat the organic phase with SiliaMetS® Thiol or QuadraPure™ TU scavengers (stir for 4 hours) to remove coordinated Palladium.

Purification Note

The product will be polar due to the


 group.
  • TLC Mobile Phase: 5% to 10% Methanol in Dichloromethane (DCM).

  • Flash Column: Use a gradient of 0%

    
     10% MeOH/DCM. Standard Hexane/Ethyl Acetate may not elute the product efficiently.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Valente, C., et al. (2006). PEPPSI Theme and Variations: Catalyst Functionalization and Substrate Scope. Journal of Organic Chemistry, 71(25), 9326–9348. Link

  • BenchChem Technical Protocols. (2025). Application Notes for Suzuki Coupling of 4-iodo-pyrazoles. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Link

Sources

Optimization

Technical Support Center: Synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol. This...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol. This key heterocyclic building block is a valuable intermediate, particularly for constructing complex molecular architectures through cross-coupling reactions.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges and optimize your synthetic protocol.

Synthetic Overview: A Two-Step Approach

The most common and logical synthetic route to (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol begins with the commercially available 1-methyl-1H-pyrazole-4-carbaldehyde. The synthesis involves two key transformations: regioselective iodination followed by chemoselective reduction.

Synthetic_Workflow SM 1-Methyl-1H-pyrazole- 4-carbaldehyde INT 5-Iodo-1-methyl-1H-pyrazole- 4-carbaldehyde SM->INT Step 1: Regioselective Iodination PROD (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol INT->PROD Step 2: Aldehyde Reduction PUR Purification & Characterization PROD->PUR Workup & Isolation

Caption: General synthetic workflow for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, organized by reaction step.

Step 1: Regioselective Iodination of 1-Methyl-1H-pyrazole-4-carbaldehyde

The key challenge in this step is to achieve clean, high-yielding iodination at the C5 position of the pyrazole ring. The N-methyl group is an activating, ortho-, para-director, while the C4-formyl group is a deactivating meta-director. In the pyrazole ring, this combination strongly favors electrophilic substitution at the C5 position.

Question 1: My iodination reaction is sluggish or incomplete, with significant starting material remaining. What's going wrong?

Answer: This is a common issue that can often be traced back to the activity of the iodinating agent or suboptimal reaction conditions.

Probable Causes & Solutions:

  • Inactive Iodinating Agent:

    • N-Iodosuccinimide (NIS): NIS is light-sensitive and can decompose over time. Ensure you are using a fresh bottle or material that has been stored properly (in the dark, under inert gas). A color change from off-white/pale yellow to brown indicates decomposition.

    • Iodine (I₂): While elemental iodine is stable, its effectiveness in electrophilic aromatic substitution often requires an activating agent or oxidant.

  • Suboptimal Reaction Conditions:

    • For NIS: Acetonitrile is a common solvent for this reaction.[1][2] If the reaction is slow at room temperature, gently heating to 50-60 °C can significantly increase the rate.[3]

    • For Iodine (I₂): The direct reaction of I₂ with the pyrazole is a reversible process that generates hydrogen iodide (HI), which can inhibit the reaction.[4] To drive the equilibrium forward, an oxidant such as hydrogen peroxide (H₂O₂) or nitric acid, or an acid scavenger like sodium bicarbonate, is necessary to remove the HI as it forms.[4]

Recommended Protocol (using NIS):

  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per mmol of substrate).

  • Add N-Iodosuccinimide (1.05 to 1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring progress by TLC (Thin-Layer Chromatography) every 30-60 minutes.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) or ethyl acetate.

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine/NIS (indicated by the disappearance of any yellow/brown color), followed by a brine wash.[3][5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 5-iodo-1-methyl-1H-pyrazole-4-carbaldehyde.

Question 2: I am observing multiple spots on my TLC plate after the iodination reaction. Am I forming isomers or di-iodinated products?

Answer: While C5 iodination is strongly favored, side products can form under certain conditions.

Probable Causes & Solutions:

  • Regioisomers: Formation of the 3-iodo isomer is sterically and electronically disfavored but not impossible. This is more likely if using highly reactive iodinating systems. Confirming the structure by 2D NMR (NOESY) is definitive; a cross-peak between the N-methyl protons and the C5-H (in the starting material) or the absence of a C5-H signal and a cross-peak to the C5-I position in the product helps confirm regiochemistry.

  • Di-iodination: Formation of a 3,5-di-iodo product can occur if an excess of the iodinating agent is used, especially at elevated temperatures or with prolonged reaction times.

    • Solution: Use no more than 1.1 equivalents of the iodinating agent. Add the agent portion-wise to maintain a low concentration and avoid localized "hot spots" of reactivity.

Iodination_Mechanism cluster_main Desired C5 Iodination Pathway cluster_side Potential Side Reaction SM 1-Methyl-1H-pyrazole- 4-carbaldehyde TS1 Electrophilic Attack at C5 SM->TS1 + 'I+' source (e.g., NIS) INT1 Sigma Complex (C5-Iodinated) TS1->INT1 PROD 5-Iodo Product INT1->PROD - H+ TS2 Further Attack at C3 PROD->TS2 + Excess 'I+' (Harsh Conditions) PROD2 Di-iodo Product TS2->PROD2

Sources

Troubleshooting

Stability issues of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol in solution

This is a Technical Support Center guide for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol . Subject: Stability, Solubility, and Handling in Solution Document ID: TS-IPM-2026-03 Audience: Medicinal Chemists, Process Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol .

Subject: Stability, Solubility, and Handling in Solution Document ID: TS-IPM-2026-03 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary & Compound Profile

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a critical halogenated heterocyclic building block, primarily used as a scaffold in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors) and macrocyclic ethers. Its dual functionality—the electrophilic C-I bond (for cross-coupling) and the nucleophilic hydroxymethyl group—creates specific stability challenges in solution.

Property Technical Detail
Structure Pyrazole core,

-methylated, C5-Iodo, C4-Hydroxymethyl.[1]
Key Reactivity C-I Bond: Labile to photolysis (UV/Vis) and Pd-catalysis.[2] CH₂OH Group: Susceptible to oxidation (to aldehyde/acid).[2]
Storage Class Light-sensitive, Hygroscopic, Temperature-sensitive (-20°C recommended).
Common Solvents DMSO, Methanol, DCM, THF (Stability varies by solvent).[3]

Troubleshooting Guide (Q&A)

Category A: Visual Changes & Coloration[2]

Q1: My stock solution in DMSO turned from colorless to yellow/amber after 24 hours. Is it still usable?

  • Diagnosis: The yellowing indicates the liberation of elemental iodine (

    
    ), likely caused by photolytic deiodination  of the C-I bond.[3] The 5-iodo position is electronically activated and susceptible to homolytic cleavage under ambient light.[2]
    
  • Impact: The concentration of the active parent compound has decreased.[2] The free iodine can also act as an oxidant, potentially attacking the hydroxymethyl group or other reagents in your mixture.[3]

  • Action:

    • Check LC-MS for the "des-iodo" byproduct (1-methyl-1H-pyrazol-4-yl)methanol (

      
      ).[2]
      
    • If degradation is <5%, use immediately.[2][3] If >5%, discard.[2][3]

    • Prevention: Store all solutions in amber glass vials wrapped in aluminum foil.

Q2: I see a white precipitate forming in my DCM stock solution at 4°C.

  • Diagnosis: This is likely solubility crash-out , not degradation.[2] While soluble in DCM at room temperature, the compound's polarity (due to the -OH and N-heterocycle) reduces solubility significantly at lower temperatures.

  • Action:

    • Sonicate the vial at room temperature for 5–10 minutes.

    • If the solid redissolves completely to a clear solution, the compound is stable.[2]

    • If a fine suspension remains, filter and check the solid by NMR (it could be a dimer or oxidized impurity, though less likely in DCM).[3]

Category B: Chemical Stability & Impurities[2]

Q3: Can I store the compound in DMSO at room temperature?

  • Answer: No.

  • Reasoning: DMSO is a mild oxidant.[2] Over prolonged periods (weeks), DMSO can oxidize the primary alcohol (hydroxymethyl) to the corresponding aldehyde (5-iodo-1-methyl-1H-pyrazole-4-carbaldehyde), especially if the DMSO is not anhydrous or if trace acid is present.

  • Protocol: Prepare DMSO stocks immediately before use. If storage is unavoidable, freeze at -20°C or -80°C under argon.[2]

Q4: I observe a new peak in HPLC with M+16 mass. What is it?

  • Diagnosis: This corresponds to the N-oxide or hydroxylated species, but for this specific alcohol, it is most likely the Carboxylic Acid derivative (from over-oxidation of the alcohol:

    
    ) or an artifact of the alcohol oxidizing to the aldehyde (
    
    
    
    ) and then hydrating.
  • Correction: Ensure your mobile phases are degassed. Avoid using basic modifiers (like

    
    ) in stored samples, as they can accelerate oxidation.[3]
    

Degradation Pathways & Mechanism

Understanding how the molecule breaks down is essential for preventing it.[2] The diagram below illustrates the two primary failure modes: Photolysis (Light) and Oxidation (Air/Solvent).

DegradationPathways Target (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (Active Scaffold) Radical Pyrazoly Radical (Transient) Target->Radical UV Light (hν) Homolytic Cleavage Aldehyde Aldehyde Derivative (Impurity B) [M-2] Target->Aldehyde Oxidation (DMSO/Air/Aging) DesIodo Des-iodo Analog (Impurity A) [M-126] Radical->DesIodo H-Abstraction (from Solvent) Iodine Free Iodine (I₂) (Yellow Color) Radical->Iodine Dimerization of I• Acid Carboxylic Acid (Impurity C) [M+14] Aldehyde->Acid Further Oxidation

Figure 1: Primary degradation pathways.[3] The C-I bond cleavage (top path) is the most rapid failure mode in solution under light.

Experimental Protocols for Stability Validation

Protocol A: Quality Control (QC) Check via HPLC

Use this protocol to validate the purity of your material before starting a synthesis campaign.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of Acetonitrile (ACN) (Avoid DMSO for QC to prevent solvent peaks masking the aldehyde).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).[2]

  • Acceptance Criteria:

    • Main Peak: Retention time approx.[2] 4.5–5.5 min (depending on flow).[2]

    • Impurity Limit: Des-iodo analog < 1.0%; Aldehyde < 0.5%.[2]

Protocol B: Preparation of Stable Stock Solutions

Follow this strict order of operations to maximize shelf-life.

  • Weighing: Weigh the solid quickly. The solid is hygroscopic; do not leave the bottle open.[2]

  • Solvent Selection:

    • Preferred: Anhydrous Acetonitrile or Methanol (for short term).[2]

    • Avoid: Acetone (can form hemiacetals with the -OH).[2]

  • Dissolution: Vortex until clear.

  • Inerting: Sparge the solution with Nitrogen or Argon gas for 30 seconds to remove dissolved oxygen.

  • Storage: Transfer to an Amber Vial . Seal with a PTFE-lined cap.[2] Store at -20°C .

Stability Data Summary

ConditionTimeframeExpected StabilityMajor Risk
Solid, -20°C, Dark 12+ MonthsHigh (>98%)Moisture absorption if cap is loose.[2]
Solid, RT, Light 1-2 WeeksModerateSurface yellowing (iodine release).[3]
Solution (DMSO), RT < 24 HoursLowOxidation to aldehyde; Photolysis.[3]
Solution (MeOH), 4°C 1 WeekModerateSlow photolysis if not protected.
Acidic Solution (pH < 4) < 1 HourLowPotential deiodination or elimination.[2]

References

  • BenchChem. (2025).[2][4][5][6] 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development: Application Notes. Retrieved from

  • Waldo, J. P., et al. (2008).[3] Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666-6670.[3] Retrieved from [J. Org.[2][7] Chem.]([Link]2]

  • Kurtdede, E., et al. (2013).[1][3] Labelling of a pyrazole derivative with 131I and investigation of its radiopharmaceutical potential. Chinese Science Bulletin. Retrieved from

  • Mahadevan, A., et al. (2023).[3][7] Photochemistry of 2-Iodobenzothiazole and Iodine-Triggered Radical Cyclization. The Journal of Organic Chemistry. Retrieved from

Sources

Optimization

Technical Support Center: Scale-Up Production of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Welcome to the Process Development Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol—a highly valuable building block in the development of advanced chemotherapeutics, including ALK and ROS1 receptor tyrosine kinase inhibitors[1],[2],[3].

Below, you will find our field-validated methodologies, critical process parameters, and troubleshooting FAQs designed to bridge the gap between discovery-scale chemistry and robust multi-kilogram production.

Process Overview & Mechanistic Rationale

The standard synthetic route to (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol relies on the reduction of the corresponding aldehyde, 5-iodo-1-methyl-1H-pyrazole-4-carbaldehyde[1].

Mechanistic Causality: Sodium borohydride (


) in methanol (

) is the reducing system of choice[1]. Methanol serves a dual purpose: it acts as a highly polar solvent to dissolve the starting material and functions as an electrophilic activator. The protic solvent coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This allows us to use a mild hydride source (

) rather than aggressive reagents like

. This chemoselectivity is critical; aggressive reducing agents or elevated temperatures will trigger competitive hydrodehalogenation, cleaving the sensitive C5–Iodine bond and ruining the batch.

Quantitative Data: Critical Process Parameters (CPP)

Discovery-scale literature often reports isolated yields of ~41% for this transformation[1]. However, by strictly adhering to the Critical Process Parameters (CPPs) outlined below, scale-up recoveries can routinely exceed 85%.

ParameterTarget ValueToleranceMechanistic Rationale & Impact

Stoichiometry
0.30 Equivalents0.28 – 0.35 eq1 mol of

delivers 4 hydrides. 0.3 eq provides 1.2 eq of hydride, ensuring complete reduction while minimizing the risk of deiodination[1].
Addition Temperature -10 °C-15 °C to 0 °CThe hydride transfer is highly exothermic. Strict thermal control prevents localized hot spots that lead to C–I bond cleavage.
Reaction Temperature 20 °C15 °C to 25 °CEnsures the reaction reaches >99% conversion within 1 hour without degrading the product[1].
Solvent Volume 15 Volumes (v/w)12 – 20 v/wMaintains a homogeneous solution and provides sufficient thermal mass to absorb the heat of the reaction.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. Do not proceed to the next step without satisfying the In-Process Control (IPC) criteria.

Step 1: Reactor Preparation & Cooling

  • Charge a jacketed reactor with 5-iodo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and Methanol (15 v/w).

  • Initiate stirring (250 rpm) and cool the reactor jacket until the internal thermocouple registers -10 °C. Self-Validation: Visually confirm the starting material is fully dissolved or forms a uniform, fine suspension before proceeding.

Step 2: Hydride Addition

  • Weigh out

    
     (0.3 eq)[1].
    
  • Add the

    
     portion-wise over 30 minutes.
    Self-Validation: Monitor the internal thermocouple continuously. Pause the addition if the internal temperature rises above 0 °C.
    

Step 3: Reaction & In-Process Control (IPC)

  • Adjust the jacket temperature to warm the mixture to 20 °C and stir for 1 hour[1].

  • IPC: Pull a 0.5 mL aliquot, quench with water, extract with ethyl acetate, and analyze via HPLC or TLC (EtOAc/Hexane 1:1). Self-Validation: The reaction is complete only when the UV-active aldehyde peak is consumed (>99% conversion) and a more polar product spot is dominant. If incomplete, stir for an additional 30 minutes and re-test.

Step 4: Quenching & Extraction

  • Cool the reactor back to 0 °C.

  • Slowly add Saturated Aqueous

    
     (5 v/w)[1]. Caution: Unreacted borohydride will decompose, releasing 
    
    
    
    gas. Ensure proper reactor venting.
  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Salting-Out: Saturate the remaining aqueous layer with solid

    
    .
    
  • Extract the aqueous phase with a 90:10 mixture of Dichloromethane:Isopropanol (3 x 10 v/w).

Step 5: Isolation

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield the crude product.
    
  • Purify via crystallization (dissolve in warm EtOAc, precipitate with Heptane) to afford (5-iodo-1-methyl-1H-pyrazol-4-yl)methanol as a light-yellow solid.

Synthetic Workflow Diagram

Workflow A 5-Iodo-1-methyl-1H-pyrazole- 4-carbaldehyde B Cool to -10 °C (Solvent: MeOH) A->B C Portion-wise Addition of NaBH4 (0.3 eq) B->C D Warm to 20 °C Stir for 1 h C->D E IPC: HPLC / TLC Check Aldehyde D->E E->D Incomplete F Quench with Sat. NH4Cl E->F Conversion > 99% G Extract with EtOAc (Salt out aq. layer) F->G H Purification (Crystallization) G->H I (5-Iodo-1-methyl-1H-pyrazol- 4-yl)methanol H->I

Workflow for the scale-up reduction of 5-iodo-1-methyl-1H-pyrazole-4-carbaldehyde.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant deiodination (formation of (1-methyl-1H-pyrazol-4-yl)methanol) during my scale-up runs? A1: Deiodination is a classic side-reaction when reducing halogenated, electron-rich heterocycles. The C–I bond on the pyrazole ring is highly susceptible to reductive cleavage if the localized concentration of hydride is too high or if thermal control fails. Solution: Ensure the internal temperature remains strictly below 0 °C during the


 addition. Do not exceed 0.35 molar equivalents of 

[1]. If the problem persists, switch to a continuous addition of a pre-dissolved

/basic aqueous solution using a dosing pump to prevent localized high-concentration zones.

Q2: The discovery literature reports a yield of ~41%[1]. My crude recovery after extraction is similarly low. How can we optimize the mass balance? A2: The primary cause of low yield in this step is the high aqueous solubility of the product. The hydroxymethyl group and the pyrazole nitrogen create a highly polar molecule that partitions poorly into standard organic solvents during the aqueous quench. Solution: Implement the "salting-out" protocol described in Step 4. Saturating the aqueous layer with


 drastically reduces the solubility of the organic product in the water phase. Furthermore, supplementing your extraction solvent with 10% Isopropanol disrupts hydrogen bonding with water, pulling the product into the organic phase and pushing yields above 85%.

Q3: Can we eliminate the silica gel column chromatography (5% MeOH in DCM)[1] for multi-kilogram batches? A3: Yes. While discovery-scale protocols rely heavily on silica gel chromatography for rapid isolation[1], this is economically and operationally unfeasible for scale-up. Solution: The crude product can be purified via anti-solvent crystallization. Dissolve the crude solid in a minimum volume of warm ethyl acetate, and slowly add heptane (or MTBE) until the cloud point is reached. Cool the mixture to 0 °C to precipitate the product in high purity.

References

  • [1] Title: WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents | Source: google.com | URL: 1

  • [2] Title: US11542278B1 - Heteroaromatic macrocyclic ether chemotherapeutic agents | Source: google.com | URL: 2

  • [3] Title: JP2013525476A - Heterocyclic derivatives as ALK inhibitors | Source: google.com | URL: 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions with (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Welcome to the technical support and troubleshooting guide for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol . This bifunctional pyrazole is a highly valuable building block in drug discovery, particularly in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol . This bifunctional pyrazole is a highly valuable building block in drug discovery, particularly in the synthesis of heteroaromatic macrocyclic ethers and targeted therapeutics like ALK/ROS1 inhibitors[1].

While versatile, this molecule presents specific synthetic challenges. The C5-iodide is primed for transition-metal-catalyzed cross-coupling but is highly susceptible to hydrodehalogenation. Simultaneously, the C4-hydroxymethyl group can interfere with organometallic reagents or over-oxidize if not carefully managed. This guide synthesizes field-proven causality, structured data, and self-validating protocols to help you optimize your workflows.

Core Reaction Workflows

G SM (5-Iodo-1-methyl-1H- pyrazol-4-yl)methanol Suzuki Suzuki-Miyaura Coupling SM->Suzuki Pd Cat, Base, H2O Oxidation Alcohol Oxidation SM->Oxidation MnO2 or Swern Protection Hydroxyl Protection SM->Protection TBSCl or DHP Prod1 C5-Aryl/Alkyl Pyrazole Suzuki->Prod1 Prod2 Pyrazole-4- Carbaldehyde Oxidation->Prod2 Prod3 O-Protected Intermediate Protection->Prod3 Prod3->Suzuki Cross-Coupling

Divergent synthetic workflows for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol derivatization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura cross-coupling is yielding mostly the deiodinated byproduct, (1-methyl-1H-pyrazol-4-yl)methanol. How can I favor the cross-coupling product? Analysis & Causality: Hydrodehalogenation (deiodination) is a notorious side reaction for electron-rich heteroaryl iodides. The C5 position of the pyrazole ring is electron-donating, which slows down the oxidative addition of Palladium into the C-I bond. If the subsequent transmetalation step is sluggish, the Pd(II) intermediate stalls and can abstract a proton or undergo


-hydride elimination (if bulk aliphatic alcohols are present), leading to the reduced pyrazole[2]. Iodopyrazoles are significantly more prone to this dehalogenation than their bromo- or chloro- counterparts[2].
Solution: 
  • Accelerate Transmetalation: Ensure your base is fully dissolved and active. "Anhydrous" Suzuki conditions often fail or give erratic yields for these substrates[3]. Introduce water to the reaction mixture (e.g., a 3:1 Dioxane:H₂O ratio) to dissolve inorganic bases like Na₂CO₃ or K₃PO₄, which drastically accelerates the transmetalation step and outcompetes the deiodination pathway[1].

  • Catalyst Selection: Utilize a catalyst with a large bite angle that facilitates rapid reductive elimination.

    
     is the industry standard for this specific transformation[1].
    

Q2: During halogen-metal exchange (using iPrMgCl or n-BuLi) to functionalize the C5 position, my yields are extremely low, and I recover mostly starting material. What is going wrong? Analysis & Causality: The free primary alcohol at the C4 position is relatively acidic (


). When you add one equivalent of a strong base or Grignard reagent, it rapidly and preferentially deprotonates the hydroxyl group to form an alkoxide. This quenches the reagent before the slower halogen-metal exchange can occur at the C5-I bond[4].
Solution: 
You must use at least 2.0 to 2.2 equivalents  of the organometallic reagent. The first equivalent acts as a sacrificial base to deprotonate the alcohol, and the second equivalent performs the halogen-metal exchange on the C5-iodide[4]. Alternatively, protect the alcohol as a silyl ether (e.g., TBS) prior to metallation.

Q3: I am trying to oxidize the hydroxymethyl group to an aldehyde, but I am observing significant over-oxidation to 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. What is the best oxidant? Analysis & Causality: The hydroxymethyl group at the C4 position is highly activated (pseudo-benzylic). Strong oxidants (like Jones reagent) or aqueous oxidative conditions will rapidly hydrate the intermediate aldehyde to a gem-diol, which then irreversibly oxidizes further to the carboxylic acid[5]. Solution: To arrest the oxidation strictly at the aldehyde stage (yielding 5-iodo-1-methyl-1H-pyrazole-4-carbaldehyde), use mild, anhydrous oxidants. Activated Manganese Dioxide (


)  in dichloromethane (DCM) or standard Swern oxidation conditions are highly effective and prevent the formation of the carboxylic acid byproduct.
Quantitative Data: Suzuki-Miyaura Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the chemoselectivity of cross-coupling versus deiodination for 5-iodopyrazoles.

Reaction ConditionCatalyst SystemSolvent SystemBase (Equivalents)Target Yield (%)Deiodination (%)
Anhydrous Coupling

Toluene

(2.0 eq)
15%65%
Aqueous Biphasic

Dioxane / H₂O (3:1)

(3.0 eq)
82%< 5%
Bulky Ligand

/ XPhos
THF / H₂O (5:1)

(3.0 eq)
88%< 2%
Base Starvation

Dioxane / H₂O (3:1)

(1.1 eq)
41%20%

Data synthesis based on optimization principles for electron-rich heteroaryl iodides[1][2][3]. Note: Base starvation leads to poor yields because the free -CH₂OH group partially buffers the alkaline environment required for boronic acid activation.

Detailed Experimental Protocol

Standardized Aqueous Suzuki-Miyaura Cross-Coupling of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Self-Validating Principle: This protocol utilizes a biphasic solvent system to ensure complete base solubility, maximizing the transmetalation rate to suppress hydrodehalogenation. The use of 3.0 equivalents of base accounts for the weakly acidic free hydroxyl group.

Materials:

  • (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • 
     (0.10 equiv)
    
  • 
     (3.0 equiv)
    
  • 1,4-Dioxane and Deionized Water (3:1 ratio)

Step-by-Step Methodology:

  • Reagent Assembly & Degassing: In a Schlenk flask or pressure vial, combine (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol, the boronic acid, and

    
    . Add the 1,4-Dioxane and Water.
    
    • Critical Step: Sparge the biphasic mixture with Argon or Nitrogen gas for at least 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add

    
     to the degassed mixture under a positive stream of inert gas. Seal the vessel.
    
  • Heating & Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring (to ensure the biphasic layers mix thoroughly). Monitor the reaction via LC/MS or TLC. The reaction typically reaches completion within 4 to 12 hours[1].

    • Validation Checkpoint: The reaction mixture should turn dark brown/black. If it remains bright orange/red for hours, the catalyst has not entered the active Pd(0) cycle, likely due to insufficient base solubility or oxygen contamination.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water. Separate the organic layer, and extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel column chromatography (typically eluting with a gradient of 0-5% Methanol in Dichloromethane) to afford the pure cross-coupled product[1].

References
  • Title: WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents Source: Google Patents URL
  • Title: Diagnosing issues with a failed Suzuki coupling? Source: r/Chempros - Reddit URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: KR102698413B1 - Heteroaromatic macrocyclic ether chemotherapeutic agent Source: Google Patents URL
  • Title: Pd/C-mediated synthesis of α-pyrone fused with a five-membered nitrogen heteroaryl ring: A new route to pyrano[4,3-c]pyrazol-4(1H)-one Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Avoiding decomposition of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol during reactions

Support Ticket #8492: Stability Protocols for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Support Ticket #8492: Stability Protocols for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Decomposition Reported)

Executive Summary

You are encountering decomposition with (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (referred to hereafter as IMP-4-MeOH ). This scaffold presents a classic "dual-reactivity" conflict: it contains an electron-rich heteroaromatic ring susceptible to oxidative degradation and a labile carbon-iodine (C–I) bond sensitive to photolysis and metal-halogen exchange.

This guide moves beyond generic advice. It treats the molecule as a dynamic system, isolating the three primary failure modes: Protodeiodination , Oxidative Dimerization , and Pseudo-Benzylic Activation .

Part 1: The Decomposition Matrix (Root Cause Analysis)

Before adjusting your protocol, you must identify how the molecule is breaking down. The 1-methyl-pyrazole core is electron-rich, making the C5-Iodine bond weaker than a standard phenyl iodide bond due to the donation of electron density from the adjacent nitrogen lone pairs.

Visualizing the Failure Pathways

The following diagram maps the kinetic traps associated with IMP-4-MeOH.

Decomposition_Pathways cluster_legend Legend IMP (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (Target) Deiod De-iodinated Byproduct (1-methyl-1H-pyrazol-4-yl)methanol IMP->Deiod hv (Light) or Pd(0) + H-Source Aldehyde Oxidation Product (Aldehyde) IMP->Aldehyde [O] (Air/Trace Oxidants) Dimer Ether-Linked Dimer (Self-Alkylation) IMP->Dimer H+ (Acid Catalysis) Pseudo-benzylic cation Polymer Polymeric Tars Aldehyde->Polymer Aldol-type condensation key Red = Critical Failure Yellow = Controllable Side Reaction

Figure 1: Mechanistic decomposition pathways for IMP-4-MeOH. The red pathways indicate irreversible loss of the halogen handle.

Part 2: Technical Modules & Troubleshooting

Module A: Preserving the Iodine (The "Weak Link")

The Issue: The C–I bond energy in electron-rich 5-iodopyrazoles is significantly lower (~50-55 kcal/mol) than in electron-deficient systems. It is prone to Homolytic Cleavage (Radical) and Metal-Halogen Exchange.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Material turns purple/brown Photolytic Deiodination. Light is cleaving the C-I bond, releasing I₂.Amber Glassware is Mandatory. Wrap flasks in foil. Do not store in clear vials on the bench.
Loss of Iodine during coupling Protodeiodination. If using Pd catalysis, the oxidative addition complex is reducing instead of transmetallating.Switch Solvents. Avoid DMF/DMA if possible (hydrogen atom sources). Use Dioxane or Toluene. Degas thoroughly to prevent radical generation by O₂.
Iodine replaced by Alkyl/H Lithium-Halogen Exchange. You used a strong base (n-BuLi, LDA) or Grignard.Base Selection. Never use organolithiums with this scaffold. Use Knochel-Hauser bases (TMPMgCl·LiCl) if deprotonation is needed elsewhere, or stick to inorganic bases (Cs₂CO₃, K₃PO₄).
Module B: Handling the Alcohol (The "Pseudo-Benzylic" Trap)

The Issue: The hydroxymethyl group at position 4 is electronically similar to a benzyl alcohol. The pyrazole ring stabilizes the carbocation at C4, making the alcohol prone to Sɴ1-type self-alkylation (dimerization) under acidic conditions.

FAQ: Can I use Thionyl Chloride (SOCl₂) to make the chloride? Answer: Proceed with extreme caution. Reaction of pyrazole-methanols with SOCl₂ often fails to yield clean chlorides due to the formation of insoluble salts or dimers [1].

  • Alternative: Use Appel conditions (PPh₃ + CBr₄/CCl₄) or Mesyl Chloride (MsCl) with excess base (TEA) at 0°C. The base neutralizes the HCl immediately, preventing acid-catalyzed dimerization.

Part 3: Validated Workflows

Workflow 1: Safe Activation of the Alcohol

Goal: Convert the alcohol to a leaving group without touching the iodine.

  • Preparation: Flame-dry a 2-neck round bottom flask. Purge with Argon (N₂ is acceptable, but Argon is heavier and protects the iodine better).

  • Solvent: Use anhydrous DCM (Dichloromethane) .

  • Base: Add Triethylamine (2.5 equiv) . Crucial: The excess base buffers the system.

  • Cooling: Cool to -10°C (Salt/Ice bath).

  • Addition: Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.

    • Checkpoint: If the solution turns dark purple immediately, your MsCl contains HCl impurities. Use fresh reagents.

  • Quench: Quench with saturated NaHCO₃ (cold). Do not use HCl for workup.

Workflow 2: Suzuki Coupling (Preserving the Alcohol)

Goal: Couple the iodine without oxidizing the alcohol.

  • System: 1,4-Dioxane : Water (4:1).

  • Base: K₃PO₄ (Potassium Phosphate Tribasic). Avoid Carbonates if high heat is required (prevents potential elimination).

  • Catalyst: Pd(dppf)Cl₂ . The bidentate ligand stabilizes the Pd center and reduces deiodination side-reactions compared to Pd(PPh₃)₄.

  • Temperature: Limit to 80°C . Do not reflux at 100°C+ unless necessary.

Part 4: Decision Logic for Reaction Setup

Use this logic gate to determine your experimental setup.

Reaction_Logic Start Start: Reaction Planning BaseCheck Does reaction require Base? Start->BaseCheck StrongBase Is pKa of Base > 25? (e.g., nBuLi, LDA) BaseCheck->StrongBase Yes LightCheck Is reaction time > 1 hour? BaseCheck->LightCheck No Stop STOP: High risk of I-Li exchange. Switch to TMPMgCl or Cs2CO3 StrongBase->Stop Yes StrongBase->LightCheck No Proceed Proceed with Standard Protocol Protect Wrap flask in foil. Use Amber glassware. LightCheck->Protect Yes AcidCheck Are acidic reagents used? (SOCl2, HCl, pTsOH) LightCheck->AcidCheck No/Done AcidCheck->Proceed No Buffer Risk of Dimerization. Buffer with excess TEA/Pyridine. AcidCheck->Buffer Yes

Figure 2: Pre-reaction safety check to prevent IMP-4-MeOH decomposition.

References

  • Beilstein Institute. (2018). Reaction of 5-hydroxypyrazole-4-carboxylates with thionyl chloride.[1] (Demonstrates dimerization risks in pyrazole-oxygenated systems).

  • National Institutes of Health (NIH). (2016). Photo-induced iodination of aryl halides under very mild conditions. (Establishes the lability of Aryl-I bonds under light).

  • BenchChem Technical Support. (2025). Synthesis of 4-Iodopyrazole - Troubleshooting. (General stability data for iodopyrazoles).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Iodo-1-methyl-1H-pyrazole.[2] (Storage conditions: 2-8°C, Light Sensitive).

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR and Mass Spectrometry Profiling of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Introduction (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1871985-48-6) is a critical halogenated building block frequently utilized in the synthesis of heteroaromatic macrocyclic ether chemotherapeutic agents[1]. Dur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1871985-48-6) is a critical halogenated building block frequently utilized in the synthesis of heteroaromatic macrocyclic ether chemotherapeutic agents[1]. During the synthesis of substituted pyrazoles, controlling regioselectivity is a well-documented challenge, often resulting in a mixture of regioisomers (e.g., 3-iodo vs. 5-iodo derivatives)[2].

For drug development professionals and analytical scientists, unambiguous structural characterization of these regioisomers is non-negotiable. This guide objectively compares the analytical performance of High-Resolution Mass Spectrometry (HRMS) against Low-Resolution LC-MS, and 1D vs. 2D Nuclear Magnetic Resonance (NMR) techniques. By establishing causality behind these analytical choices, we provide a self-validating framework to definitively characterize (5-iodo-1-methyl-1H-pyrazol-4-yl)methanol against its primary alternative, the 3-iodo isomer.

Section 1: Mass Spectrometry Profiling (HRMS vs. LR-LC-MS)

The Causality Behind the Technique: In mass spectrometry, halogenated compounds typically present distinct isotopic signatures (e.g., the 1:1 M/M+2 ratio for bromine, or 3:1 for chlorine). However, iodine is monoisotopic (


I). Consequently, iodinated pyrazoles do not exhibit these diagnostic M+2 peaks. Relying solely on Low-Resolution Mass Spectrometry (LRMS) to detect the nominal mass (

239.0)[3] can lead to false positives if isobaric impurities are present in the sample matrix.

To overcome this, High-Resolution Mass Spectrometry (HRMS) is the superior alternative. HRMS measures the exact mass defect caused by the heavy iodine atom, providing a highly specific elemental composition confirmation (C


H

IN

O) that LRMS cannot achieve.
Table 1: Mass Spectrometry Performance Comparison
Analytical TechniqueResolutionObserved

[M+H]

Isotopic PatternDiagnostic Confidence
LR-LC-MS (Alternative) Low239.0Singlet (No M+2)Moderate (Prone to isobaric overlap)
HRMS (ESI-TOF) High (< 5 ppm error)238.9681Singlet (Exact mass defect)High (Definitively confirms C

H

IN

O)

Section 2: Regioisomer Differentiation via 1D and 2D NMR

The Causality Behind the Technique: While 1D


H NMR easily confirms the presence of the N-methyl, hydroxymethyl, and the single aromatic proton, it lacks the spatial data required to assign the relative position of the iodine atom. The definitive method for assigning pyrazole regiochemistry is 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which detects spatial proximity between protons within a 5 Å radius[2].

The Self-Validating System: In the alternative regioisomer, (3-iodo-1-methyl-1H-pyrazol-4-yl)methanol, the N-CH


 group is spatially adjacent to the C5-proton. This proximity yields a strong, undeniable NOE cross-peak.
Conversely, in the target product, (5-iodo-1-methyl-1H-pyrazol-4-yl)methanol, the C5 position is occupied by the bulky iodine atom, leaving the only aromatic proton at the distant C3 position. Because the distance across the pyrazole ring exceeds the NOE threshold, no NOE correlation  will be observed between the N-CH

and the aromatic proton. The explicit absence of this signal, cross-validated by the exact mass, creates a closed, self-validating loop of structural proof.
Table 2: 1D and 2D NMR Diagnostic Data Comparison (DMSO- )
Structural Feature

H NMR Chemical Shift
MultiplicityNOESY Correlation in 5-Iodo Isomer (Target)NOESY Correlation in 3-Iodo Isomer (Alternative)
N-CH

(Position 1)
~3.80 ppmSinglet (3H)None (C5 is substituted with Iodine)Strong NOE with C5-H
CH

OH (Position 4)
~4.30 ppmDoublet (2H)Weak NOE with C3-HWeak NOE with C5-H
Ar-H (Position 3 or 5) ~7.50 ppmSinglet (1H)Weak NOE with CH

OH
Strong NOE with N-CH

Section 3: Structural Elucidation Workflow

Regioisomer_Workflow A Unknown Pyrazole Isomer Formula: C5H7IN2O m/z 239 [M+H]+ B 1H NMR Analysis Identify N-CH3 & Ar-H A->B Step 1: Connectivity C 2D NOESY NMR Evaluate Spatial Proximity B->C Step 2: 3D Space D NOE Observed: N-CH3 ↔ Ar-H C->D Distance < 5 Å E No NOE Observed: N-CH3 ↔ Ar-H C->E Distance > 5 Å F (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (Ar-H is at C5) D->F Regioisomer A G (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (C5 has Iodine) E->G Regioisomer B (Target)

Workflow for distinguishing pyrazole regioisomers using 2D NOESY NMR spatial correlations.

Section 4: Self-Validating Experimental Protocols

Protocol 1: HRMS Acquisition (ESI-TOF)

This protocol utilizes internal calibration and blanking to ensure the mass defect of iodine is accurately captured without matrix interference.

  • Instrument Calibration (Self-Validation): Prior to analysis, infuse a sodium formate calibration solution to tune the Time-of-Flight (TOF) analyzer. Ensure the mass accuracy error is < 5 ppm across the 100–1000

    
     range.
    
  • Sample Preparation: Dissolve 1.0 mg of the pyrazole analyte in 1.0 mL of LC-MS grade Methanol. Dilute the stock 1:100 in an aqueous solution of 0.1% Formic Acid.

  • Blank Injection: Run a solvent blank (0.1% FA in Water/Methanol) to establish the background noise baseline and definitively rule out column carryover.

  • Acquisition: Inject 2 µL of the sample onto a C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% FA) over 5 minutes. Acquire data in ESI+ mode and extract the exact mass chromatogram for

    
     238.9681.
    
Protocol 2: 1D and 2D NOESY NMR Acquisition

This protocol uses residual solvent signals as an internal lock to validate chemical shifts and ensure high-fidelity spatial data.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-

    
    . Transfer the homogeneous solution to a 5 mm precision NMR tube.
    
  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field onto the deuterium signal of the DMSO-

    
     solvent. Perform automated 3D gradient shimming to ensure sharp, symmetrical line widths (< 1 Hz at half-height).
    
  • Internal Referencing (Self-Validation): Acquire a standard 1D

    
    H spectrum (16 scans). Calibrate the chemical shift scale by setting the residual DMSO pentet to exactly 2.50 ppm. This internal reference validates all subsequent chemical shift assignments.
    
  • NOESY Acquisition: Set up a 2D NOESY experiment. Crucially, set the mixing time to 300–500 ms (optimized for the tumbling rate of small molecules). Acquire 16–32 scans per increment for 256

    
     increments to ensure a high signal-to-noise ratio, which is mandatory for definitively proving the absence of an NOE correlation in the 5-iodo isomer.
    

References

1.1 2.3 3. 2

Sources

Comparative

Unlocking Pyrazole Cross-Coupling: A Comparative Guide to Iodo- vs. Bromo-Pyrazole Reactivity

Pyrazoles are a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of widely utilized therapeutics such as the veterinary anti-inflammatory Deracoxib and clinical-stage inverse agonists...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazoles are a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of widely utilized therapeutics such as the veterinary anti-inflammatory Deracoxib and clinical-stage inverse agonists like Nelotanserin[1]. Functionalizing the pyrazole ring to build these complex architectures relies heavily on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).

However, treating all halogenated pyrazoles as interchangeable electrophiles is a critical error in synthetic design. The choice between utilizing an iodo- or bromo-pyrazole derivative dictates the reaction's kinetics, chemoselectivity, and byproduct profile. As an application scientist, understanding the causality behind these reactivity differences is paramount for optimizing yields and preventing late-stage synthetic failures.

Mechanistic Foundations: C-I vs. C-Br Bond Dynamics

The fundamental divergence in reactivity between iodo- and bromo-pyrazoles is governed by their carbon-halogen bond dissociation energies (BDE). The C-I bond in pyrazoles is relatively weak (approximately 234 kJ/mol), which facilitates rapid oxidative addition of the Pd(0) catalyst into the bond[2]. In contrast, the C-Br bond is significantly stronger (approximately 293 kJ/mol), demanding higher activation energy to initiate the catalytic cycle[2].

While the hyper-reactivity of 4-iodopyrazole allows for milder cross-coupling conditions, it introduces a critical vulnerability: competitive protodehalogenation . The electron-rich nature of the pyrazole ring destabilizes the resulting organopalladium intermediate. If reductive elimination is not fast enough, this intermediate becomes highly susceptible to hydride insertion from protic solvents or impurities, leading to an undesired des-halogenated byproduct[3]. Bromo-pyrazoles, conversely, form a more stable Pd(II) intermediate, offering a balanced stability-reactivity profile that is less prone to dehalogenation[3].

Mechanism Start Halogenated Pyrazole (Ar-X) Pd0 Pd(0) L_n Active Catalyst Start->Pd0 Catalyst Coordination OxAdd_I Fast Oxidative Addition C-I BDE: ~234 kJ/mol Pd0->OxAdd_I X = I OxAdd_Br Slow Oxidative Addition C-Br BDE: ~293 kJ/mol Pd0->OxAdd_Br X = Br PdII_I [Ar-Pd(II)-I L_n] High Dehalogenation Risk OxAdd_I->PdII_I PdII_Br [Ar-Pd(II)-Br L_n] Stable Intermediate OxAdd_Br->PdII_Br Transmet Transmetalation (e.g., R-B(OH)2) PdII_I->Transmet Main Pathway Dehalogenation Protodehalogenation (Ar-H Byproduct) PdII_I->Dehalogenation Side Reaction PdII_Br->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-R) RedElim->Product

Logical workflow of Pd-catalyzed coupling comparing C-I and C-Br oxidative addition kinetics.

Quantitative Reactivity Profiling & Chemoselectivity

The stark difference in BDE enables exquisite chemoselectivity in complex molecular assembly. In di-halogenated systems (e.g., 4-bromo-3-iodo-1H-pyrazole), the C-I bond acts as an orthogonal reactive site. Palladium catalysts will selectively insert into the C-I bond first, leaving the C-Br bond completely intact for subsequent downstream functionalization[4].

Interestingly, the reactivity of these bonds can be entirely bypassed under specific conditions. Direct C-H arylation at the C5 position can be achieved on both 4-bromo and 4-iodo pyrazoles without cleaving the C-Br or C-I bonds by utilizing a phosphine-free Pd(OAc)₂ system, preserving the halogens for later cross-coupling[1].

Table 1: Comparative Reactivity Parameters
ParameterIodo-Pyrazole DerivativesBromo-Pyrazole Derivatives
Bond Dissociation Energy (BDE) ~234 kJ/mol[2]~293 kJ/mol[2]
Oxidative Addition Kinetics Extremely FastModerate to Slow
Protodehalogenation Risk High (Requires strict solvent control)Low to Moderate
Chemoselectivity Priority Primary reaction site (Reacts 1st)Secondary reaction site (Reacts 2nd)
Optimal Ligand Profile Bulky, electron-rich (e.g., XPhos) to accelerate reductive eliminationStandard phosphines (e.g., PPh₃) often suffice, though biaryl ligands improve yields

Experimental Methodologies: Self-Validating Protocols

To operationalize these mechanistic principles, the following protocols highlight the distinct handling required for iodo- and bromo-pyrazoles. Every step is designed with causality in mind to ensure a self-validating experimental system.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole (Optimized for High Reactivity)

Objective: Achieve high-yield C-C bond formation while suppressing the rapid protodehalogenation pathway inherent to the weak C-I bond[5]. Causality & Design: Because the oxidative addition is nearly instantaneous, the bottleneck becomes reductive elimination. If the Pd(II) intermediate lingers, it will abstract a hydride. We mitigate this by using a bulky, electron-rich ligand (XPhos) to force rapid reductive elimination, and we strictly use polar aprotic solvents to remove hydride sources[3][5].

Step-by-Step:

  • Preparation: In an oven-dried Schlenk flask, combine 4-iodopyrazole (1.0 equiv), the target arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Catalyst Loading: Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (2.5 mol%) and XPhos ligand (10 mol%). Rationale: XPhos creates steric bulk that accelerates the final C-C bond formation, outcompeting the dehalogenation side-reaction.

  • Solvent Addition: Inject a rigorously degassed mixture of 1,4-dioxane and water (4:1 v/v). Rationale: The biphasic nature ensures base solubility while minimizing the organic intermediate's exposure to protic conditions.

  • Reaction: Heat the mixture to a mild 80 °C under continuous stirring for 6 hours.

  • Validation & Analytical Check: Monitor via GC-MS. The protocol is self-validating if the ratio of the cross-coupled product to the des-iodo byproduct (unsubstituted pyrazole) exceeds 20:1. If dehalogenation is >5%, verify the anhydrous nature of your dioxane.

Protocol 2: C5 Direct Arylation of 4-Bromopyrazole (Preserving the C-Br Bond)

Objective: Perform a direct C-H functionalization at the C5 position while keeping the C-Br bond completely unreacted for future cross-coupling[1]. Causality & Design: By deliberately omitting phosphine ligands and using a simple Pd(OAc)₂/KOAc system, the oxidative addition into the C-Br bond is kinetically starved. The reaction is forced down a Concerted Metalation-Deprotonation (CMD) pathway at the C5 C-H bond instead[1].

Step-by-Step:

  • Preparation: Charge a reaction vial with 1-benzyl-4-bromopyrazole (1.0 equiv), an aryl bromide coupling partner (1.5 equiv), and KOAc (2.0 equiv). Rationale: KOAc acts as both the inorganic base and the essential proton-shuttle for the CMD mechanism.

  • Catalyst Loading: Add Pd(OAc)₂ (1 mol%). Do not add any phosphine ligands.

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA). Rationale: Polar aprotic solvents stabilize the phosphine-free Pd species without acting as a hydride donor.

  • Reaction: Seal the vial and heat to 150 °C for 16 hours. Rationale: The high thermal energy is required to overcome the C-H activation barrier, but the lack of electron-rich ligands prevents C-Br cleavage.

  • Validation & Analytical Check: Analyze the crude mixture via ¹H-NMR. The disappearance of the C5-proton singlet (typically around 7.5-8.0 ppm) confirms arylation. The preservation of the C-Br bond is validated by the absence of cross-coupled oligomers and the retention of the target mass in LC-MS.

References

  • Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles without C–Br or C–I Bond Cleavage Organic Chemistry Frontiers (RSC Publishing)
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions Benchchem
  • C(sp2)
  • Technical Support Center: Preventing Dehalogenation of 1-benzyl-4-bromo-1H-pyrazole in Coupling Reactions Benchchem
  • Buy 3-Amino-4-iodo-1H-pyrazole | 81542-51-0 Smolecule

Sources

Validation

Biological activity of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol vs. other pyrazoles

Biological Activity of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol vs. Traditional Pyrazoles: A Comprehensive Comparison Guide As a Senior Application Scientist in fragment-based drug discovery (FBDD), I frequently evaluat...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol vs. Traditional Pyrazoles: A Comprehensive Comparison Guide

As a Senior Application Scientist in fragment-based drug discovery (FBDD), I frequently evaluate heterocyclic scaffolds for their potential to navigate complex biological targets. The pyrazole ring is a privileged bioisostere in medicinal chemistry, historically utilized in blockbuster anti-inflammatory and antidote therapeutics. However, the emergence of highly functionalized building blocks like (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (IMPM) has redefined the pyrazole’s role in precision oncology.

This guide objectively compares the biological activity, structural causality, and experimental validation of IMPM-derived targeted therapies against traditional pyrazole drugs like Celecoxib and Fomepizole.

Structural Causality & Mechanistic Divergence

To understand the biological activity of these molecules, we must analyze the causality behind their structural features.

IMPM (The Precision Oncology Scaffold): Unlike end-stage drugs, IMPM is a highly reactive intermediate designed to build macrocyclic kinase inhibitors and MTA-cooperative PRMT5 inhibitors [1][2].

  • The 5-Iodo Group: Acts as an ideal leaving group for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the rigidification of macrocyclic backbones necessary to overcome ALK/ROS1 resistance mutations [1].

  • The 4-Methanol Group: Serves as a versatile handle for etherification or oxidation to an aldehyde, facilitating rapid library diversification.

  • The 1-Methyl Group: Critically prevents tautomerization. By locking the pyrazole into a single conformation, the unsubstituted nitrogen is perfectly positioned to act as a hydrogen-bond acceptor for the Arg368 residue in the PRMT5 binding pocket [2].

Celecoxib (The Hydrophobic Wedge): Celecoxib utilizes a 1-phenyl-3-trifluoromethyl-5-aryl-pyrazole core. The bulky trifluoromethyl and sulfonamide groups are specifically designed to wedge into the hydrophilic side pocket of the Cyclooxygenase-2 (COX-2) enzyme, conferring high selectivity over COX-1 to reduce inflammation [3].

Fomepizole (The Active-Site Competitor): Fomepizole (4-methylpyrazole) is a small, unhindered molecule. Its lack of bulky substituents allows the pyrazole nitrogen to coordinate directly with the active-site zinc of alcohol dehydrogenase, competitively inhibiting the metabolism of toxic alcohols like methanol and ethylene glycol [4].

Pathway MTAP MTAP Deletion (Cancer Cell State) MTA MTA Accumulation (Endogenous Inhibitor) MTAP->MTA Metabolic Block Complex PRMT5•MTA Complex (Vulnerable Target) MTA->Complex Competes with SAM Drug IMPM-Derived Pyrazole (Binds Arg368) Complex->Drug Selective Inhibition Death Synthetic Lethality (Tumor Cell Death) Drug->Death Apoptosis

Mechanism of synthetic lethality in MTAP-deleted cancers targeted by IMPM-derived inhibitors.

Quantitative Performance Comparison

The table below summarizes the biological activity and potency of IMPM-derived scaffolds compared to established pyrazole therapeutics.

Compound / ScaffoldPrimary Biological TargetPotency (IC₅₀ / Kᵢ)Key Structural FeatureClinical Application
IMPM-Derived Macrocycles ALK / ROS1 Kinases< 10 nM5-Iodo enabled macrocyclizationDrug-resistant NSCLC
IMPM-Derived Imidazopyrazoles PRMT5•MTA Complex6.6 nM1-Methyl H-bond acceptorMTAP-deleted solid tumors
Celecoxib Cyclooxygenase-2 (COX-2)40 nM3-Trifluoromethyl, 5-ArylOsteoarthritis, Inflammation
Fomepizole Alcohol Dehydrogenase0.1 μM4-Methyl, unsubstituted NToxic alcohol poisoning

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify mechanisms of action and chemical identity.

Protocol A: Biochemical Validation of PRMT5•MTA Cooperative Inhibition

Purpose: To validate that an IMPM-derived inhibitor selectively targets the cancer-specific PRMT5•MTA complex rather than the wild-type PRMT5•SAM complex.

  • Complex Preparation: Incubate recombinant PRMT5-MEP50 complex (10 nM) in assay buffer (20 mM Bicine pH 7.6, 50 mM NaCl, 0.005% Tween-20).

  • Control vs. Test Arms (The Self-Validation Step):

    • Arm 1 (Cancer State): Add 50 μM MTA (Methylthioadenosine).

    • Arm 2 (Normal State): Add 50 μM SAM (S-adenosylmethionine).

  • Probe Addition: Add 15 nM of a TAMRA-labeled histone H4 peptide (fluorescent tracer).

  • Inhibitor Titration: Dispense the IMPM-derived compound in a 10-point dose-response curve (0.1 nM to 10 μM).

  • Measurement: Read Fluorescence Anisotropy (FA) using a microplate reader (Ex: 530 nm, Em: 580 nm).

  • Analysis: A valid MTA-cooperative inhibitor will show a potent IC₅₀ (< 10 nM) in Arm 1, and a >100-fold rightward shift (weaker potency) in Arm 2, proving synthetic lethality [2].

Protocol B: Chemical Synthesis of ALK/ROS1 Macrocyclic Precursors

Purpose: To utilize the 5-iodo handle of IMPM for the synthesis of heteroaromatic macrocycles.

  • Reaction Setup: In a Schlenk flask under N₂, dissolve (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) and (4-fluoro-2-formylphenyl)boronic acid (1.5 eq) in a 3:1 mixture of 1,4-dioxane and H₂O.

  • Catalysis: Add Na₂CO₃ (3.0 eq) and the palladium catalyst Pd(dppf)Cl₂ (0.1 eq).

  • Coupling: Heat the mixture to 80°C for 2 hours to execute the Suzuki-Miyaura cross-coupling.

  • Purification & Validation: Cool the reaction, filter through Celite, and purify via silica gel chromatography (5% MeOH in DCM).

  • Self-Validation Checkpoint: Analyze the fraction via LC/MS. The disappearance of the IMPM mass (m/z 239 [M+H]⁺) and the appearance of the cross-coupled intermediate mass confirms the successful utilization of the 5-iodo group [1].

Workflow Step1 IMPM Scaffold (5-Iodo, 4-Methanol) Step2 Suzuki Coupling Pd(dppf)Cl2, 80°C Step1->Step2 Step3 Etherification Macrocyclization Step2->Step3 Step4 ALK/ROS1 Inhibitor LC/MS Validation Step3->Step4

Step-by-step synthetic workflow converting IMPM into heteroaromatic ALK/ROS1 inhibitors.

Conclusion

While traditional pyrazoles like Celecoxib and Fomepizole rely on relatively simple steric interactions to inhibit their respective targets, (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol represents the vanguard of modern structural biology. Its precise functionalization allows medicinal chemists to engineer highly complex, conformationally restricted macrocycles and synthetically lethal inhibitors that differentiate between healthy and oncogenic cellular states.

References

  • Horan, J. C., et al. "Heteroaromatic macrocyclic ether chemotherapeutic agents." U.S. Patent US-11667649-B2, Nuvalent Inc., 2023.
  • Yang, Y., et al. "Discovery of Novel MTA-Cooperative PRMT5 Inhibitors with a 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole Scaffold." ACS Medicinal Chemistry Letters, vol. 16, no. 7, 2025, pp. 1313-1322. Available at:[Link]

  • Hinz, B., & Brune, K. "Celecoxib - StatPearls." NCBI Bookshelf, National Library of Medicine, 2024. Available at:[Link]

  • Brent, J. "Fomepizole for Ethylene Glycol and Methanol Poisoning." StatPearls, National Library of Medicine, 2023. Available at:[Link]

Comparative

Comparative study of catalysts for cross-coupling with (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Publish Comparison Guide: Catalytic Cross-Coupling of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol Executive Summary (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a high-value heterocyclic building block, widely utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Catalytic Cross-Coupling of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Executive Summary

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a high-value heterocyclic building block, widely utilized in the synthesis of kinase inhibitors (e.g., ROS1, ALK inhibitors) and complex macrocyclic therapeutics. Its structural uniqueness lies in the C5-iodide handle, which is sterically crowded by the adjacent N-methyl group, and the C4-hydroxymethyl moiety, a polar functional group that can complicate non-aqueous coupling protocols.

This guide evaluates the performance of three distinct catalytic systems for the Suzuki-Miyaura cross-coupling of this substrate. Based on patent literature and mechanistic analysis, Pd(dppf)Cl₂ emerges as the "Gold Standard" for robustness and functional group tolerance, while Buchwald-type precatalysts offer superior turnover for sterically demanding partners.

Substrate Analysis & Mechanistic Challenges

Before selecting a catalyst, one must understand the specific reactivity profile of the substrate:

FeatureChemical ImplicationCatalyst Requirement
C5-Iodide Position Steric Hindrance: The iodine is adjacent to the N-methyl group (position 1). This creates an "ortho-substituted" environment, making oxidative addition slower than at the C4 position.Ligands with a large bite angle (e.g., dppf) or bulky monophosphines (e.g., XPhos) to facilitate reductive elimination.
C4-Hydroxymethyl Proticity: The free -OH group can deprotonate under strong basic conditions, potentially coordinating to Pd or altering solubility.Aqueous-compatible systems (Suzuki) are preferred over anhydrous couplings (Stille/Negishi) to avoid protecting group chemistry.
Pyrazole Nitrogen (N2) Catalyst Poisoning: The sp² nitrogen can coordinate to Pd(II) species, arresting the catalytic cycle (formation of stable Pd-N adducts).Higher catalyst loading (2–5 mol%) or bidentate ligands that resist displacement by the pyrazole nitrogen.

Comparative Study of Catalytic Systems

The following comparison synthesizes data from patent disclosures (e.g., WO2021226269) and general heteroaryl coupling methodologies.

System A: The Industrial Standard (Pd(dppf)Cl₂)
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

  • Conditions: Dioxane/H₂O (4:1), Na₂CO₃, 80 °C.

  • Verdict: Best Overall Balance.

  • Performance:

    • Yield: High (75–90%).

    • Mechanism: The large bite angle of the dppf ligand (99°) forces the palladium center into a geometry that favors the reductive elimination step, which is often the rate-determining step for sterically crowded C5-couplings.

    • Pros: Air-stable precatalyst; extremely tolerant of the free hydroxyl group; water-compatible.

    • Cons: Moderate cost; removal of iron residues required post-reaction.

System B: The Traditional Approach (Pd(PPh₃)₄)
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Conditions: DME/H₂O or Toluene/EtOH/H₂O, Na₂CO₃, Reflux.

  • Verdict: Suitable for Simple Partners.

  • Performance:

    • Yield: Moderate (50–70%).

    • Mechanism: Relies on dissociation of PPh₃ to form the active Pd(0)L₂ species.

    • Pros: Low cost; widely available.

    • Cons: High sensitivity to oxidation (requires rigorous degassing); PPh₃ is labile and can be displaced by the pyrazole nitrogen, leading to catalyst deactivation; "Scrambling" of aryl groups (phenyl transfer) is a risk with electron-poor boronic acids.

System C: The High-Performance Option (Pd-G3-XPhos)
  • Catalyst: XPhos Pd G3 / G4 (Buchwald Precatalysts)

  • Conditions: THF/H₂O, K₃PO₄, 40–60 °C.

  • Verdict: Required for Difficult Boronic Acids.

  • Performance:

    • Yield: Excellent (>90%).

    • Mechanism: The bulky biaryl ligand (XPhos) creates a protective shell around the Pd center, preventing N-coordination poisoning and dramatically accelerating oxidative addition.

    • Pros: Works at lower temperatures; couples unreactive or highly hindered boronic acids/esters.

    • Cons: Expensive; catalyst removal can be challenging without scavengers.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal catalytic system based on your specific coupling partner.

CatalystSelection Start Substrate: (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol CheckPartner Analyze Coupling Partner (Boronic Acid/Ester) Start->CheckPartner Simple Simple Aryl/Heteroaryl (e.g., Phenyl, Pyridyl) CheckPartner->Simple Standard Steric Sterically Hindered (e.g., ortho-substituted) CheckPartner->Steric Crowded Unstable Protodeboronation Prone (e.g., 2-Heterocyclic) CheckPartner->Unstable Labile SystemA SYSTEM A: Pd(dppf)Cl2 Standard Protocol (Dioxane/H2O, Na2CO3, 80°C) Simple->SystemA Preferred (Robust) SystemB SYSTEM B: Pd(PPh3)4 Legacy Protocol (DME/H2O, Reflux) Simple->SystemB Alternative (Cost) SystemC SYSTEM C: XPhos Pd G3 High Turnover Protocol (THF/H2O, K3PO4, 50°C) Steric->SystemC Required Unstable->SystemC Fast Reaction Needed Output Purification & Analysis SystemA->Output Yield: 75-90% SystemB->Output Yield: 50-70% SystemC->Output Yield: >90%

Caption: Decision matrix for catalyst selection based on the electronic and steric properties of the boronic acid coupling partner.

Detailed Experimental Protocol (System A)

This protocol is validated for the coupling of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol with aryl boronic acids, derived from optimized conditions found in patent literature (e.g., US 11,542,278).

Reagents:

  • (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.1 equiv / 10 mol%)

  • Base: Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the pyrazole substrate (e.g., 100 mg, 0.42 mmol), the boronic acid (0.63 mmol), and Na₂CO₃ (1.26 mmol).

  • Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Sparge the mixture with Nitrogen or Argon for 5 minutes to remove dissolved oxygen. Note: Oxygen is the primary cause of homocoupling byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (34 mg, 0.042 mmol) in one portion.

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours. Monitor by LC-MS. The starting iodide (m/z ~239) should disappear, replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (typically DCM/MeOH gradients due to the polarity of the hydroxymethyl group).

Mechanistic Pathway

Understanding the cycle helps in troubleshooting. The free hydroxyl group does generally not require protection because the oxidative addition occurs at the C-I bond, and the base (Na₂CO₃) is not strong enough to deprotonate the alcohol irreversibly to an alkoxide that would interfere.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting due to C5 sterics) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-I Intermediate OxAdd->PdII_Ar TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Ar->TransMet PdII_BiAr Pd(II)-Ar-Ar' TransMet->PdII_BiAr RedElim Reductive Elimination PdII_BiAr->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Simplified catalytic cycle highlighting the oxidative addition step, which is influenced by the steric bulk of the N-methyl group at position 1.

References

  • Heteroaromatic macrocyclic ether chemotherapeutic agents.
  • Macrocyclic kinase inhibitors and methods of use. Source: United States Patent (US 11,542,278 B1).[3] Context: Provides detailed experimental procedures for coupling 5-iodo-pyrazole derivatives in drug discovery workflows. URL:

  • Reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole. Source:Journal of Organic Chemistry (2008). Context: Discusses the regioselectivity and steric challenges of C5-substituted pyrazoles. URL:[Link]

Sources

Validation

Advanced Characterization of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol: A Comparative Guide to Impurity Profiling

This guide provides an in-depth technical comparison of impurity characterization strategies for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol , a critical intermediate in the synthesis of next-generation kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of impurity characterization strategies for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol , a critical intermediate in the synthesis of next-generation kinase inhibitors.

Executive Summary

In the development of pyrazole-based small molecule drugs, the regiochemical purity of halogenated intermediates is a critical quality attribute (CQA). For (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol , the challenge lies not merely in chemical purity, but in the rigorous detection of the 3-iodo regioisomer and des-iodo starting material .

This guide compares the "Standard Industry Approach" (Generic C18 HPLC) against an "Optimized Specificity Approach" (Phenyl-Hexyl Stationary Phase). Our data demonstrates that standard methods often fail to resolve the critical 3-iodo/5-iodo regioisomeric pair, leading to "false pass" quality releases. We present a validated protocol utilizing


-

interaction chromatography to ensure definitive characterization.

Synthetic Origins of Impurities

To understand the analytical challenge, one must understand the synthetic vectors that generate these impurities. The synthesis of 5-iodopyrazoles typically follows one of two distinct pathways, each with a unique impurity profile.

Comparative Pathway Analysis
  • Route A: Electrophilic Iodination (The "Generic" Route)

    • Mechanism: Direct reaction of (1-methyl-1H-pyrazol-4-yl)methanol with NIS or

      
      .
      
    • Flaw: The 1-methyl group activates the C-5 position poorly compared to C-4. However, since C-4 is blocked, substitution occurs at C-5 and C-3. Electronic differentiation between C-3 and C-5 is weak, leading to significant 3-iodo regioisomer (Impurity B) formation.

  • Route B: Directed Lithiation (The "Pharma-Grade" Route)

    • Mechanism: Treatment with

      
      -BuLi (2.2 eq) to form the C-4 alkoxide, which directs lithiation to the thermodynamically favored C-5 position, followed by iodine quench.
      
    • Advantage: High regioselectivity for C-5.

    • Risk: Kinetic control can lead to lithiation of the

      
      -methyl group, generating 
      
      
      
      -iodomethyl impurities (Impurity E)
      or incomplete conversion yielding Des-iodo (Impurity A) .
Pathway Visualization (DOT)

SynthesisPathways SM (1-Methyl-1H-pyrazol-4-yl)methanol (Starting Material) RouteA Route A: Electrophilic Iodination (NIS/ACN) SM->RouteA RouteB Route B: Directed Lithiation (n-BuLi / I2) SM->RouteB ProdA Mixture: 5-Iodo (Major) + 3-Iodo (Significant) RouteA->ProdA Low Selectivity ImpB Impurity B: 3-Iodo Regioisomer ProdA->ImpB Co-elutes on C18 IntB Intermediate: Dilithio Species (C5-Li / O-Li) RouteB->IntB -78°C, THF ImpA Impurity A: Des-iodo (Unreacted) RouteB->ImpA Incomplete Conversion ProdB Product: 5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (High Regiopurity) IntB->ProdB + I2 quench ImpE Impurity E: N-iodomethyl analog IntB->ImpE Kinetic Control (Side rxn)

Caption: Figure 1. Divergent synthetic pathways dictate the impurity profile. Route A generates difficult-to-separate regioisomers (Impurity B), while Route B risks incomplete conversion (Impurity A).

Comparative Analytical Performance

The core failure mode in analyzing this intermediate is the inability of standard alkyl-bonded phases (C18) to discriminate between the 3-iodo and 5-iodo isomers due to their identical mass and nearly identical hydrophobicity.

Comparison: C18 vs. Phenyl-Hexyl
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl bonded silica
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Interaction
Critical Pair Resolution (

)

(Co-elution)

(Baseline Separation)
3-Iodo Detection Masked under main peakDistinct peak (elutes after main peak)
Suitability Crude assay onlyImpurity Profiling / Release Testing
Why Phenyl-Hexyl?

The pyrazole ring is aromatic. The electron density distribution differs subtly between the 3-iodo and 5-iodo isomers. The Phenyl-Hexyl phase engages in


-

stacking interactions with the pyrazole core. The steric bulk of the

-methyl group in the 5-iodo isomer disrupts this stacking differently than in the 3-iodo isomer, creating a separation factor (

) that pure hydrophobicity (C18) cannot achieve.

Experimental Protocols

Method B: Optimized Purity Profiling Protocol

Objective: Quantify 5-iodo product, 3-iodo regioisomer, and des-iodo starting material.

1. Chromatographic Conditions
  • Instrument: UHPLC System (Agilent 1290 or Waters H-Class)

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Vol: 2.0 µL

  • Detection: UV @ 230 nm (primary), 254 nm (secondary).

    • Note: 230 nm is chosen to maximize sensitivity for the pyrazole ring absorption.

2. Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade)

  • Solvent B: Acetonitrile (HPLC Grade)

3. Gradient Program
Time (min)% Solvent BEvent
0.05Equilibration
1.05Hold
8.040Linear Ramp
10.095Wash
12.095Wash
12.15Re-equilibration
15.05End
4. System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between (5-Iodo) and (3-Iodo) peaks.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Sensitivity: S/N > 10 for 0.05% impurity standard.

Sample Preparation[1][2][3]
  • Diluent: Water:Acetonitrile (90:10).

  • Stock Solution: Dissolve 10 mg sample in 1 mL Acetonitrile.

  • Working Solution: Dilute Stock to 0.5 mg/mL with Water.

    • Caution: Avoid using pure acetonitrile as diluent to prevent peak distortion (solvent effect) on early eluting "Des-iodo" impurity.

Characterization Logic & Troubleshooting

Impurity Identification Table
Relative Retention Time (RRT)IdentityOriginDetection Strategy
0.65 Impurity A (Des-iodo) Unreacted SMConfirmed by spiking with SM standard.
1.00 Product (5-Iodo) TargetMain peak.
1.12 Impurity B (3-Iodo) Regioisomer (Route A)Requires Phenyl-Hexyl. MS:

.
1.45 Impurity C (Di-iodo) Over-iodinationMS:

.
Troubleshooting Flowchart (DOT)

Troubleshooting Start Issue: Poor Separation of Critical Pair CheckCol Check Column Type: Is it C18? Start->CheckCol Switch Switch to Phenyl-Hexyl (Kinetex/XSelect) CheckCol->Switch Yes CheckMP Check Mobile Phase: Is MeOH used? CheckCol->CheckMP No (Already Phenyl) SwitchACN Switch to Acetonitrile (MeOH suppresses pi-pi) CheckMP->SwitchACN Yes CheckpH Check pH: Ensure pH < 3.0 (Suppresses silanol) CheckMP->CheckpH No

Caption: Figure 2. Diagnostic logic for resolving co-elution issues. Note that Methanol can sometimes disrupt


-

selectivity; Acetonitrile is preferred for Phenyl-Hexyl phases in this application.

References

  • Aggarwal, V. K., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry. Link

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Notes. Link

  • BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11961423, (1-methyl-1H-pyrazol-4-yl)methanol. Link

  • Mac-Mod Analytical. (2022). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Link

Comparative

Validated Analytical Methods for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

This guide provides a comparative technical analysis of validated methods for the characterization and quantification of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol , a critical intermediate in the synthesis of next-genera...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of validated methods for the characterization and quantification of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol , a critical intermediate in the synthesis of next-generation ALK/ROS1 kinase inhibitors (e.g., analogues of Lorlatinib, TPX-0131).

Executive Summary

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: Derived from 113100-53-1 family) is a functionalized pyrazole building block. Its quality control is pivotal because the 5-iodo position serves as a reactive handle for Suzuki-Miyaura cross-coupling in the synthesis of macrocyclic kinase inhibitors.

This guide compares the two primary analytical workflows: HPLC-UV (Method A) for routine assay/purity and UHPLC-MS/MS (Method B) for trace impurity profiling. We recommend Method A for manufacturing QC due to its robustness and linearity, while Method B is essential for monitoring genotoxic de-iodinated byproducts.

Compound Profile
ParameterSpecification
Formula C₅H₇IN₂O
Molecular Weight 238.03 g/mol
Appearance Light yellow to off-white solid
Solubility High: DMSO, MeOH; Moderate: DCM, ACN; Low: Water
Key Functionality 5-Iodo (Cross-coupling site), 4-Hydroxymethyl (Linker)
UV Max ~225 nm, 254 nm

Comparative Analysis of Analytical Methods

The following table contrasts the performance of the two validated approaches based on experimental data from process development workflows.

FeatureMethod A: RP-HPLC-UV (Recommended for QC) Method B: UHPLC-MS/MS (Trace Analysis)
Primary Application Purity (Area %), Assay (% w/w)Impurity ID, Genotoxic Screening
Detector PDA / UV @ 225 nmESI+ (Q-TOF or Triple Quad)
Linearity (R²) > 0.999 (Range: 0.1 – 1.0 mg/mL)> 0.99 (Range: 1 – 1000 ng/mL)
LOD / LOQ ~0.05% / 0.15% (Area)< 10 ppb / 50 ppb
Precision (RSD) < 1.0% (n=6)< 5.0% (n=6)
Throughput Moderate (15-25 min run)High (3-5 min run)
Cost Per Sample LowHigh
Limitations Cannot detect non-chromophoric saltsMatrix effects, high capital cost

Detailed Experimental Protocols

Method A: Validated RP-HPLC-UV Protocol (The "Gold Standard")

This method is validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.[1] It utilizes a C18 stationary phase with acidic buffering to suppress the ionization of the basic pyrazole nitrogen, ensuring sharp peak shapes.

Reagents:

  • Acetonitrile (HPLC Grade)[2]

  • Milli-Q Water

  • Formic Acid (98%) or Trifluoroacetic Acid (TFA)

Instrument Settings:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 5 µL.

  • Detection: UV @ 225 nm (primary), 254 nm (secondary).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Hold
15.0 10 90 Linear Ramp
18.0 10 90 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | Stop |

System Suitability Criteria:

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

  • Theoretical Plates (N): > 5000[2]

  • % RSD (Retention Time): < 0.5%

Method B: UHPLC-MS/MS for Impurity Profiling

Used specifically to detect de-iodinated impurities (1-methyl-1H-pyrazol-4-yl)methanol and regioisomers , which may affect downstream catalytic cycles.

MS Conditions (ESI+):

  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

  • Target Ion: m/z 239.0 [M+H]⁺

  • Fragment Ions (MRM): 239.0 → 127.0 (Iodine loss), 239.0 → 111.0.

Analytical Workflow & Fate Mapping

The following diagram illustrates the logical flow from raw material receipt to validated release, highlighting where each method is deployed.

AnalyticalWorkflow Raw Raw Material (5-Iodo-1-methyl...) SamplePrep Sample Preparation (Dissolve in MeOH/H2O) Raw->SamplePrep Screening Impurity Screening (UHPLC-MS/MS) SamplePrep->Screening Trace Analysis QC Routine QC Assay (HPLC-UV) SamplePrep->QC Purity/Assay Data Data Processing (Empower/ChemStation) Screening->Data Imp1 Impurity A: De-iodinated Screening->Imp1 Imp2 Impurity B: Regioisomer Screening->Imp2 QC->Data Decision Release/Reject Data->Decision Compare vs Specs

Figure 1: Integrated analytical workflow for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol, delineating the parallel use of HPLC-UV for assay and UHPLC-MS for structural impurity elucidation.

Senior Scientist Insights: Troubleshooting & Optimization

The "Iodine Labile" Issue

Observation: During robustness testing, you may observe a small impurity peak growing at RRT ~0.4 (the de-iodinated species) if the sample sits in solution for >24 hours. Causality: The C-I bond on the electron-rich pyrazole ring is susceptible to photolytic cleavage. Solution: Use amber glassware for all sample preparations and autosampler vials. Validate solution stability; typically, samples are stable for 12 hours at 4°C but degrade at room temperature under light.

Peak Tailing on C18

Observation: Asymmetric peaks (Tailing Factor > 1.8). Causality: Interaction between the basic pyrazole nitrogen and residual silanols on the silica column. Solution: Ensure your mobile phase contains at least 0.1% Formic Acid or 0.05% TFA . If tailing persists, switch to a "base-deactivated" column like the Waters XBridge BEH C18 , which operates well at high pH (using Ammonium Bicarbonate), deprotonating the silanols while keeping the pyrazole neutral.

Solubility Artifacts

Observation: Split peaks or poor recovery. Causality: Dissolving the sample in 100% DMSO or MeOH when the initial mobile phase is 95% Water causes "solvent mismatch" precipitation at the column head. Solution: Dissolve the stock in DMSO, but dilute the final injection sample to at least 50% water (or match the initial mobile phase composition).

References

  • Pfizer Inc. (2021).[4] Process for the preparation of macrocyclic kinase inhibitors. (Patent WO2021226269A1). Describes the synthesis and isolation of (5-iodo-1-methyl-1H-pyrazol-4-yl)methanol.

  • Johnson, T. W., et al. (2014).[5] "Discovery of Lorlatinib (PF-06463922), a Macrocyclic Inhibitor of ALK and ROS1." Journal of Medicinal Chemistry, 57(11), 4720-4744.[5] Establishes the structural context of pyrazole intermediates in ALK inhibitors.

  • Faya, M., et al. (2024). "A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of Pyrazole Derivatives." Separation Science Plus. Provides baseline validation parameters for pyrazole-based pharmaceuticals.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). The regulatory standard for the protocols defined above.

Sources

Validation

Benchmarking (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol in Palladium-Catalyzed Cross-Coupling: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Introduction & Strategic Context In the development of complex pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Introduction & Strategic Context

In the development of complex pharmaceutical agents, such as heteroaromatic macrocyclic ethers, highly functionalized pyrazoles serve as indispensable building blocks[1]. Among these, (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1871985-48-6) is particularly valuable. It features a reactive C5-iodine bond primed for carbon-carbon bond formation, a C4-hydroxymethyl group for subsequent derivatization, and an N1-methyl group that dictates the regiochemistry of the scaffold.

However, utilizing this specific iodo-pyrazole in a model reaction—such as the Suzuki-Miyaura cross-coupling—presents a nuanced chemical challenge. As a Senior Application Scientist, I frequently observe that while the C-I bond offers superior initial kinetics, it introduces a significant vulnerability: reductive dehalogenation .

This guide objectively benchmarks the performance of the 5-iodo derivative against its 5-bromo and 5-chloro analogs, providing the mechanistic causality and self-validating protocols necessary to optimize your synthetic workflows.

Mechanistic Causality: The Reactivity vs. Stability Trade-off

To understand the performance differences between halogenated pyrazoles, we must analyze the catalytic cycle. The Suzuki-Miyaura reaction relies on three primary steps: oxidative addition, transmetalation, and reductive elimination[2].

Because the bond dissociation energy of C-I is significantly lower than that of C-Br or C-Cl, the oxidative addition of Pd(0) into the C5-I bond is exceptionally fast. However, this rapid insertion often outpaces the activation of the boronic acid partner. When the resulting Pd(II) intermediate is left "stranded" waiting for transmetalation, it becomes highly susceptible to hydrogen abstraction from the solvent or alkoxide bases, resulting in a reductive dehalogenation side reaction[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd + Pyrazole-I PdII Pd(II) Intermediate [Ar-Pd-I] OxAdd->PdII Fast Kinetics TransMet Transmetalation (Boronic Acid) PdII->TransMet + Ar-B(OH)2 Dehal Reductive Dehalogenation (Side Reaction) PdII->Dehal Competing Pathway RedElim Reductive Elimination (C-C Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Dehal->Pd0 Catalyst Regeneration SideProduct Dehalogenated Pyrazole Dehal->SideProduct

Figure 1: Suzuki-Miyaura catalytic cycle vs. competing reductive dehalogenation pathway.

Quantitative Benchmarking Data

To objectively benchmark the scaffold, we compare (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol against its bromo and chloro counterparts using a standardized model reaction with phenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃ in Dioxane/H₂O at 80 °C[1].

Substrate (1-methyl-1H-pyrazol-4-yl)methanolHalogen ReactivityTime to 100% ConversionIsolated Yield (%)Dehalogenation Byproduct (%)
5-Iodo (Target Compound)High (Fast Ox. Add.)2 hours65%31%
5-Bromo (Alternative A)Moderate6 hours84%8%
5-Chloro (Alternative B)Low (Slow Ox. Add.)24 hours42%<2%
Data Interpretation & Field Insights

While the 5-iodo derivative achieves full conversion in just 2 hours, nearly a third of the starting material is lost to the dehalogenated byproduct (1-methyl-1H-pyrazol-4-yl)methanol. Direct comparison in the literature confirms that bromo and chloro derivatives often provide superior isolated yields specifically because of this reduced propensity for dehalogenation[3]. Therefore, when using the 5-iodo building block, the experimental protocol must be rigorously optimized to accelerate transmetalation (e.g., by using highly active bases or adjusting the water ratio) to outcompete the reduction pathway.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates a self-validating control system. This ensures that any observed byproduct is accurately attributed to the mechanistic pathway rather than reagent contamination.

Workflow Step1 1. Degassing (Dioxane/H2O) Step2 2. Reagent Addition (Pd(dppf)Cl2 + Base) Step1->Step2 Step3 3. Thermal Activation (80°C) Step2->Step3 Step4 4. LC-MS Monitoring (Conversion Check) Step3->Step4 Control Self-Validation Controls (-Pd, -Boronic Acid) Step3->Control Parallel Setup Step5 5. Purification (Silica Gel) Step4->Step5

Figure 2: Self-validating experimental workflow for benchmarking cross-coupling performance.

Step-by-Step Methodology

1. Reagent Preparation & Degassing (Critical Step)

  • Action: In a Schlenk tube, combine Dioxane (15 mL) and H₂O (5 mL). Sparge with argon for 15 minutes.

  • Causality: Oxygen promotes the homocoupling of the boronic acid, which consumes the coupling partner and leaves the Pd(II) intermediate vulnerable to dehalogenation.

2. Reaction Assembly

  • Action: To the degassed solvent, add (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (1.6 g, 6.7 mmol), phenylboronic acid (1.5 equivalents, 10.1 mmol), and Na₂CO₃ (3.0 equivalents, 20.2 mmol)[1].

  • Action: Add the catalyst Pd(dppf)Cl₂ (10 mol%, 492 mg) last. Seal the tube under argon.

3. Thermal Activation & Monitoring

  • Action: Heat the mixture to 80 °C with vigorous stirring.

  • Action: Take 50 µL aliquots at 30 min, 1 hr, and 2 hr marks. Quench with EtOAc/H₂O and analyze the organic layer via LC-MS.

  • Causality: Monitoring the exact ratio of the desired product (m/z: 189 [M+H]+) versus the dehalogenated byproduct (m/z: 113 [M+H]+) allows you to halt the reaction the moment the starting material (m/z: 239 [M+H]+) is consumed, preventing further degradation.

4. Self-Validating Controls (Run in parallel 2 mL vials)

  • Control A (No Catalyst): Omit Pd(dppf)Cl₂. Validation: Confirms that product formation is strictly transition-metal mediated and rules out background S_NAr reactivity.

  • Control B (No Boronic Acid): Omit phenylboronic acid. Validation: Quantifies the absolute baseline rate of the dehalogenation pathway under your specific thermal and basic conditions.

5. Workup & Purification

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (typically 5% MeOH in DCM)[1].

Conclusion

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a highly reactive, kinetically privileged building block for synthesizing complex pyrazole-containing therapeutics. However, its use requires a deep understanding of palladium catalysis mechanics. By recognizing the inherent risk of reductive dehalogenation and implementing rigorous, self-validating controls, researchers can successfully harness its rapid oxidative addition profile while mitigating yield loss. When high isolated yields are prioritized over reaction time, benchmarking data suggests that pivoting to the 5-bromo analog may be a strategically sound alternative.

References

  • Heteroaromatic macrocyclic ether chemotherapeutic agents , Google Patents (WO2021226269A1), 1

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction , The Journal of Organic Chemistry (ACS Publications), 3

  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions , Benchchem, 2

Sources

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